2-(piperidin-3-ylmethoxy)-1,3-benzoxazole
Description
The exact mass of the compound 2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole is 232.121177757 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(piperidin-3-ylmethoxy)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-6-12-11(5-1)15-13(17-12)16-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVBPJYOOQCDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure analysis of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole
An In-Depth Guide to the Chemical Structure Analysis of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole
Abstract
The benzoxazole-piperidine scaffold is a privileged structural motif in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The precise structural elucidation of novel analogues is a cornerstone of drug discovery and development, ensuring that biological activity is correctly attributed to a well-defined chemical entity. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, multi-technique workflow for the unambiguous structural characterization of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, focusing on a self-validating system of analysis from initial molecular formula confirmation by mass spectrometry to definitive connectivity and stereochemical considerations using advanced NMR spectroscopy.
Molecular Overview and Strategic Considerations
The target molecule, this compound, is an assembly of three distinct chemical fragments: a planar, aromatic benzoxazole system; a flexible, saturated piperidine ring; and a short ether linkage. This composite structure presents specific analytical challenges that dictate our characterization strategy.
-
Benzoxazole Core: A rigid, aromatic system whose protons and carbons will resonate in predictable downfield regions of the NMR spectra.[4]
-
Piperidine Ring: A non-aromatic, saturated heterocycle that exists in a dynamic chair conformation. This leads to axial and equatorial protons that can be diastereotopic and may exhibit signal broadening due to conformational exchange (ring flipping) on the NMR timescale.[5][6] The nitrogen atom's quadrupolar moment can also contribute to the broadening of adjacent proton signals.[5]
-
Chiral Center: The piperidine ring is substituted at the C3 position, rendering this carbon a chiral center. This chirality means that the two protons of the adjacent methoxy linker (-O-CH2-) are diastereotopic and will appear as distinct signals, likely a complex multiplet, rather than a simple singlet.
-
Ether Linkage: This -O-CH2- group is the critical connection point. Proving the covalent bond between the benzoxazole C2 carbon, the ether oxygen, and the piperidine C3-methoxy group is a primary goal of the analysis.
Caption: Structure of this compound.
Mass Spectrometry: Molecular Formula and Fragmentation
The first step in any structural analysis is to confirm the molecular weight and deduce the molecular formula. High-Resolution Mass Spectrometry (HRMS) is indispensable for this task, providing a mass measurement with high precision.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Ionization Mode: Operate in positive ion mode (ESI+) to generate the protonated molecule [M+H]⁺. The piperidine nitrogen is a basic site readily accepting a proton.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.
-
Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretical mass calculated for the proposed molecular formula, C₁₂H₁₅N₂O₂ (protonated form of C₁₂H₁₄N₂O).
Expected Data and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) experiments are crucial for validating the connectivity of the molecular fragments. By selecting the [M+H]⁺ parent ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragment ions that support the proposed structure.
| Parameter | Theoretical Value | Observed Value |
| Molecular Formula | C₁₂H₁₄N₂O | - |
| Exact Mass | 202.1106 | - |
| [M+H]⁺ (Theoretical) | 203.1184 | To be determined |
| [M+H]⁺ (Observed) | - | Within 5 ppm of theoretical |
The fragmentation pattern in ESI-MS/MS is a powerful diagnostic tool.[7] For piperidine alkaloids, fragmentation often involves the piperidine ring itself.[8] We can predict a logical fragmentation pathway that would serve to confirm the structure.
Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.
NMR Spectroscopy: The Definitive Structural Proof
While MS provides the formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic-level blueprint of the molecule's structure. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all protons and carbons.
Protocol: NMR Sample Preparation
-
Sample Quantity: Weigh 5-10 mg of the purified compound for ¹H NMR and 15-25 mg for ¹³C NMR.[4]
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point, but DMSO-d₆ may be required to clearly observe the exchangeable N-H proton.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire spectra on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.
Workflow for NMR Data Interpretation
A systematic approach is essential for interpreting the complex data and ensuring every signal is correctly assigned.
Caption: Logical workflow for NMR-based structure elucidation.
Expected NMR Data and Assignments
The following table summarizes the anticipated chemical shifts and key correlations needed to confirm the structure. The chemical shifts for the benzoxazole moiety are typically in the 7.0-8.0 ppm range for protons, while the piperidine protons are found in the more crowded 1.2-3.5 ppm region.[4][5]
| Position | δ ¹³C (ppm) (Est.) | δ ¹H (ppm) (Est.) | Multiplicity | Key HMBC Correlations (H → C) |
| Benzoxazole | ||||
| C2 | ~165 | - | - | H-linker, H4/H7 |
| C4 | ~120 | ~7.3-7.8 | m | C2, C5, C7a |
| C5 | ~125 | ~7.3-7.8 | m | C4, C6, C7 |
| C6 | ~124 | ~7.3-7.8 | m | C5, C7, C7a |
| C7 | ~110 | ~7.3-7.8 | m | C2, C5, C6 |
| C7a | ~151 | - | - | H4, H6 |
| C3a | ~141 | - | - | H5, H7 |
| Linker | ||||
| -O-C H₂- | ~70 | ~4.2 | m (diastereotopic) | C2, C3-pip |
| Piperidine | ||||
| C2' | ~50 | ~3.0 | m | C3', C4', C6' |
| C3' | ~35 | ~2.0 | m | C2', C4', C5', C-linker |
| C4' | ~25 | ~1.8 | m | C2', C3', C5', C6' |
| C5' | ~28 | ~1.6 | m | C3', C4', C6' |
| C6' | ~46 | ~2.8 | m | C2', C4', C5' |
| NH | - | variable | br s | C2', C6' |
Key Interpretive Insights:
-
The HMBC Link: The single most important correlation is from the diastereotopic protons of the -O-CH2- linker to the C2 carbon of the benzoxazole ring. This definitively proves the connectivity between the two major fragments. A second crucial HMBC correlation will be from these same linker protons to the C3 carbon of the piperidine ring.
-
COSY Spin System: A COSY experiment will reveal the complete network of coupled protons within the piperidine ring, allowing for a sequential "walk" around the ring to assign each CH and CH₂ group.
-
HSQC Pairs: The HSQC spectrum will unambiguously link each proton signal to its directly attached carbon, confirming the assignments made from 1D spectra and COSY.
Conclusion
The structural elucidation of this compound requires a synergistic and logical application of modern analytical techniques. High-resolution mass spectrometry provides the foundational confirmation of the molecular formula. However, due to the molecule's inherent complexity—arising from its aromatic, saturated heterocyclic, and chiral components—a comprehensive suite of 1D and 2D NMR experiments is mandatory for definitive proof of structure. The workflow and interpretive strategy outlined in this guide, particularly the focus on key HMBC correlations to establish connectivity, represent a robust and self-validating approach to characterizing this important class of molecules, ensuring high confidence in the data that underpins further drug development efforts.
References
- Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
- BenchChem Technical Support Team. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines. Benchchem.
- Al-Warhi, T., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
- Wikipedia. (n.d.). Piperidine.
- Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- Schade, M., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- Al-Warhi, T., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
- Journal of Pharmaceutical and Allied Sciences. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- Fisyuk, A. S., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. PMC.
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives.
- Shingare, M. S., & Patil, U. D. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS.
- An-Najah National University. (2021). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES.
- BenchChem Technical Support Team. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Benchchem.
- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- Viegas, C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry.
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- 3. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
Physicochemical Profiling of Piperidin-3-ylmethoxy Benzoxazole Derivatives: A Technical Guide for Lead Optimization
Executive Summary
Piperidin-3-ylmethoxy benzoxazole derivatives represent a highly versatile and structurally privileged chemical scaffold in contemporary medicinal chemistry. Characterized by a planar, lipophilic benzoxazole core linked via a flexible methoxy bridge to an ionizable piperidine ring, these molecules have demonstrated profound efficacy across diverse therapeutic areas. Notably, they serve as potent dual inhibitors of VEGFR-2 and c-Met kinases in oncology[1], as well as highly selective ligands for histamine H4 receptors[2].
For drug development professionals, mastering the physicochemical properties of this scaffold is not merely an analytical exercise—it is the foundational step in optimizing pharmacokinetics (PK) and pharmacodynamics (PD). This whitepaper provides an in-depth mechanistic analysis of the scaffold's physicochemical behavior and outlines self-validating experimental protocols for its characterization.
Structural Deconstruction & Pharmacophore Rationale
As an application scientist, understanding the causality between a molecule's structure and its physicochemical behavior is paramount. The efficacy of piperidin-3-ylmethoxy benzoxazole derivatives is driven by a delicate balance of lipophilicity, basicity, and conformational flexibility.
-
The Benzoxazole Core: This fused bicyclic system acts as a bioisostere for indole or benzimidazole. It provides a rigid, planar surface ideal for π–π stacking interactions within the ATP-binding pockets of kinases[1]. The nitrogen and oxygen atoms serve as crucial hydrogen bond acceptors (HBAs), stabilizing the ligand in the hinge region (e.g., interacting with Glu885 in c-Met)[1].
-
The Piperidin-3-ylmethoxy Motif: The piperidine ring introduces a basic nitrogen, ensuring the molecule is predominantly protonated at physiological pH (7.4). This positive charge is critical for forming salt bridges with acidic residues (like Asp1046 in VEGFR-2)[1]. The methoxy linker provides rotational flexibility, allowing the piperidine ring to dynamically adopt the most thermodynamically favorable conformation within allosteric or solvent-exposed pockets.
Dual inhibition signaling pathway of VEGFR-2 and c-Met by piperidinyl-benzoxazole derivatives.
Quantitative Physicochemical Profile
The transition from a biologically active hit to a viable clinical candidate requires strict adherence to physicochemical boundaries. The table below summarizes the typical property space for this class of derivatives, grounded in both computational models[3] and empirical data.
| Parameter | Typical Range | Structural Driver | Impact on Drug Development |
| Molecular Weight (MW) | 250 - 450 Da | Benzoxazole + Piperidine core | Maintains strict compliance with Lipinski's Rule of 5 for oral bioavailability. |
| pKa (Basic) | 8.5 - 9.8 | Piperidine nitrogen | Dictates >95% ionization at pH 7.4; enables critical salt-bridge formation with target receptors. |
| logP / logD (7.4) | 2.0 - 4.5 | Lipophilic core vs. ionized amine | Balances aqueous solubility with membrane permeability and lipophilic ligand efficiency (LLE). |
| TPSA | 30 - 70 Ų | Heteroatoms (O, N) | Optimal for transcellular permeability; the lower end permits blood-brain barrier (BBB) penetration. |
| H-Bond Donors (HBD) | 0 - 2 | Secondary amines / substitutions | Low HBD count minimizes desolvation energy penalties during receptor binding. |
| H-Bond Acceptors (HBA) | 3 - 5 | Benzoxazole O/N, Methoxy O | Facilitates robust interactions with kinase hinge regions. |
Validated Experimental Methodologies
To ensure scientific integrity, computational predictions must be anchored by robust empirical data. The following protocols are designed as self-validating systems , ensuring that experimental artifacts are immediately identifiable.
Protocol A: Potentiometric pKa Determination
Causality & Rationale: Computational models often miscalculate the pKa of the piperidine nitrogen due to complex inductive effects from the adjacent methoxy linker and varying spatial conformations. Empirical potentiometric titration is required. This method is self-validating: the first derivative of the titration curve provides sharp inflection points that mathematically confirm the exact stoichiometry of protonation, instantly flagging any impurities or degradation.
Step-by-Step Workflow:
-
Preparation: Dissolve 1-2 mg of the piperidin-3-ylmethoxy benzoxazole derivative in 10 mL of a standardized cosolvent mixture (e.g., 50% Methanol/Water) to ensure complete dissolution of the lipophilic free base.
-
Standardization: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.
-
Titration: Titrate the solution with standardized 0.1 M HCl to pH 2.0 to fully protonate the piperidine nitrogen.
-
Reverse Titration: Slowly titrate with standardized 0.1 M KOH back to pH 12.0 under an inert argon atmosphere (to prevent CO2 absorption).
-
Data Extrapolation: Plot the volume of titrant against pH. Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa from the cosolvent data.
Protocol B: High-Throughput Shake-Flask logD (pH 7.4)
Causality & Rationale: While XLogP3 provides a baseline[3], the highly ionizable nature of the piperidine ring necessitates experimental logD at physiological pH. The shake-flask method coupled with LC-MS is designed as a self-validating mass balance system. By quantifying the concentration in both the aqueous and octanol phases, any discrepancy from the initial spike concentration immediately flags potential issues such as compound aggregation, glass adsorption, or precipitation.
Step-by-Step Workflow:
-
Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours, then separating the phases.
-
Spiking: Dissolve the derivative in DMSO (10 mM stock). Spike 10 µL of the stock into a glass vial containing 1 mL of the pre-saturated octanol and 1 mL of the pre-saturated PBS.
-
Equilibration: Seal the vial and agitate via mechanical shaking at 300 RPM for 60 minutes at 25 °C.
-
Phase Separation: Centrifuge the vial at 3000 RPM for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS.
-
Calculation: Calculate logD7.4 = log10([Concentration in Octanol] / [Concentration in PBS]). Verify that total mass recovered equals the initial spike mass (± 5%).
Self-validating experimental workflow for physicochemical characterization.
Conclusion
The piperidin-3-ylmethoxy benzoxazole scaffold offers a highly tunable platform for drug discovery. By understanding the causal relationship between its structural components—namely the lipophilic, HBA-rich benzoxazole core and the basic, flexible piperidine ring—researchers can systematically optimize its physicochemical profile. Employing self-validating empirical protocols ensures that parameters like pKa and logD are accurately mapped, ultimately reducing attrition rates during lead optimization and preclinical development.
References
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. URL:[Link]
-
3-[(Piperidin-1-yl)methyl]-1,2-benzoxazole (CID 12279198). PubChem. URL: [Link]
- Benzazole derivatives as histamine H4 receptor ligands (EP2447263A1). Google Patents.
Sources
Rational Design and Pharmacological Profiling of Benzoxazole-Piperidine Hybrid Compounds
Executive Summary
The hybridization of biologically active pharmacophores is a foundational strategy in modern rational drug design. The benzoxazole-piperidine scaffold has emerged as a highly versatile and potent structural motif across multiple therapeutic domains. By coupling the rigid, planar characteristics of the benzoxazole core with the flexible, basic nature of the piperidine ring, researchers can engineer molecules with exceptional target selectivity and binding affinity. This technical guide explores the mechanistic rationale, synthetic methodologies, and pharmacological applications of these hybrids, specifically focusing on their roles as dual-kinase anticancer agents and multi-target antipsychotics.
Pharmacophore Synergy: The Structural Rationale
The efficacy of the benzoxazole-piperidine framework stems from its complementary structural properties. Benzoxazole acts as an excellent bioisostere for natural nucleotides. Its planar heteroaromatic system enables deep penetration into the ATP-binding pockets of various enzymes, establishing robust π–π stacking interactions with hinge-region residues [[1]]().
Conversely, piperidine—a saturated six-membered nitrogen heterocycle—functions as a highly adaptable hydrophobic linker. It dictates the spatial trajectory of peripheral functional groups, optimizing their positioning for critical hydrogen bonding and lipophilic interactions within allosteric sub-pockets 1. This synergy allows the hybrid to overcome the steric limitations of single-pharmacophore drugs 2.
Mechanism of dual c-Met/VEGFR-2 kinase inhibition by benzoxazole-piperidine hybrids.
Pharmacological Profiling & Quantitative Efficacy
Oncology: Dual c-Met and VEGFR-2 Inhibition
Receptor tyrosine kinases such as VEGFR-2 and c-Met are heavily implicated in tumor angiogenesis and metastasis. Single-target inhibitors (e.g., Sorafenib) frequently fail due to rapid acquired tumor resistance. Benzoxazole-piperidine hybrids have been engineered to circumvent this by simultaneously occupying the ATP-binding sites of both kinases 1. Recent synthetic derivatives (such as Compound 11b, featuring a p-fluorophenyl moiety) demonstrate potent cytotoxic action against multiple cancer cell lines, rivaling the efficacy of established clinical standards 1.
Table 1: Cytotoxicity of Benzoxazole-Piperidine Hybrid (Compound 11b) vs. Sorafenib
| Cell Line / Target | Compound 11b (IC50 µM) | Sorafenib (IC50 µM) |
| MCF-7 (Breast Cancer) | 4.30 | 4.95 |
| A549 (Lung Cancer) | 6.68 | 6.32 |
| PC-3 (Prostate Cancer) | 7.06 | 6.57 |
Neuropharmacology: Multi-Target Antipsychotics
Schizophrenia therapy requires a delicate balance of receptor modulation to mitigate positive and negative symptoms while avoiding extrapyramidal side effects. The benzoxazole-piperidine framework has been optimized to yield atypical antipsychotics that exhibit high affinity for dopamine D2 and serotonin 5-HT1A/5-HT2A receptors 3. Crucially, compounds like "Compound 29" deliberately minimize binding to off-target sites such as 5-HT2C, histamine H1, and human ether-a-go-go-related gene (hERG) channels, thereby reducing the risk of sedation and cardiotoxicity 4.
Table 2: Receptor Binding Profile of Antipsychotic Candidate Compound 29
| Receptor Target | Target Affinity (Ki nM) | Off-Target Affinity (Ki nM) |
| Dopamine D2 | 10.6 ± 1.6 | - |
| Serotonin 5-HT1A | 21.3 ± 2.6 | - |
| Serotonin 5-HT2A | 27.0 ± 0.6 | - |
| Serotonin 5-HT2C | - | 1987 ± 212 |
| Histamine H1 | - | 3151 ± 388 |
Self-Validating Experimental Protocols
To ensure rigorous reproducibility, the following methodologies detail the causal logic behind each chemical and biological intervention.
Protocol A: Synthesis of the Benzoxazole-Piperidine Core
This workflow outlines the generation of the core intermediate and its subsequent functionalization via nucleophilic substitution.
Step-by-step synthetic workflow for benzoxazole-piperidine derivatives.
Step 1: Dehydrative Condensation Combine 2-aminophenol and piperidine-4-carboxylic acid in polyphosphoric acid (PPA). Heat the mixture to 180°C for 2 hours 1. Causality & Mechanism: PPA is utilized not merely as a solvent, but as a potent dehydrating agent. It drives the condensation equilibrium forward by sequestering the water byproduct, while the high thermal energy overcomes the activation barrier required for the cyclization of the intermediate amide into the benzoxazole ring 1.
Step 2: N-Acylation Treat the resulting 2-(piperidin-4-yl)benzo[d]oxazole with chloroacetyl chloride in the presence of triethylamine (TEA) at 0°C 1. Causality & Mechanism: TEA acts as a proton scavenger to neutralize the HCl byproduct. This prevents the protonation of the piperidine nitrogen, ensuring it remains a potent nucleophile for the acylation reaction 1.
Step 3: Catalyzed Nucleophilic Substitution React the chloroacetyl intermediate with the desired terminal amine in acetone. Add K2CO3 and Potassium Iodide (KI), then reflux for 4 hours 1. Causality & Mechanism: While K2CO3 absorbs generated acids, KI is the critical mechanistic catalyst. It triggers a Finkelstein reaction, converting the relatively stable alkyl chloride into a highly reactive alkyl iodide in situ. The superior leaving-group ability of iodine significantly accelerates the final nucleophilic attack by the amine 1.
Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the chloroacetyl intermediate spot confirms substitution. Subsequent 1H-NMR spectroscopy must show the disappearance of the CH2-Cl proton shift and the emergence of signals corresponding to the new amine-adjacent protons [[1]]().
Protocol B: Dual Kinase (c-Met/VEGFR-2) Enzyme Assay
Step 1: Substrate Calibration Prepare a reaction buffer containing the specific kinase (c-Met or VEGFR-2), ATP, and the synthetic peptide substrate. Causality & Mechanism: The ATP concentration must be strictly calibrated to match the Km value of the respective kinase. Maintaining ATP at its Km ensures the assay remains highly sensitive to competitive inhibitors binding at the ATP pocket, preventing false negatives caused by excess ATP outcompeting the hybrid compound 1.
Step 2: Compound Incubation & Luminescent Detection Introduce the benzoxazole-piperidine hybrid at varying concentrations and incubate at 37°C. Utilize a luminescent readout (e.g., Kinase-Glo) to measure residual ATP levels. Causality & Mechanism: The luminescent signal is directly proportional to the amount of unreacted ATP, which inversely correlates with kinase activity. A higher signal indicates successful kinase inhibition by the test compound 1.
Validation Checkpoint: The assay must include Sorafenib (VEGFR-2) and Staurosporine (c-Met) as positive controls. The calculated IC50 values of these reference drugs must fall within their established literature ranges to validate the assay's dynamic range, sensitivity, and accuracy 1.
Conclusion
Benzoxazole-piperidine hybrids represent a triumph of rational drug design, offering a customizable scaffold capable of addressing complex, multi-factorial diseases. Whether acting as dual-kinase inhibitors to arrest tumor angiogenesis or as finely-tuned multi-target antipsychotics, the precise spatial arrangement afforded by the piperidine linker combined with the rigid hinge-binding capacity of the benzoxazole core provides a robust foundation for future therapeutic breakthroughs.
References
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC, nih.gov,
- Synthesis and Pharmacological Evaluation of Piperidine (Piperazine)-Substituted Benzoxazole Derivatives as Multi-Target Antipsychotics - PubMed, nih.gov,
- The Wide Spectrum Biological Activities of Piperidine -A Short Review - IJIRT, ijirt.org,
- Benzoxazoles – Knowledge and References - Taylor & Francis, taylorandfrancis.com,
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- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Foreword: Unraveling the Polypharmacology of a Privileged Scaffold
An In-Depth Technical Guide to the Biological Targets of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole
The this compound molecular architecture represents a confluence of privileged structures in medicinal chemistry. The benzoxazole core is a bioisostere for native nucleotides and is found in numerous bioactive compounds, while the piperidine moiety is a ubiquitous feature in centrally active agents, providing a versatile scaffold for engaging with a variety of biological targets.[1][2] This guide provides a technical deep-dive into the principal and potential biological targets of this specific chemotype. Our exploration is grounded in empirical data from analogous structures and established principles of drug-receptor interaction, offering a predictive framework for researchers in drug discovery and development. We will dissect the rationale behind target selection, provide validated experimental protocols for target engagement and functional characterization, and contextualize these findings within relevant signaling pathways.
Chapter 1: Primary CNS Targets - Monoamine Receptors and Transporters
The structural homology of this compound to known psychoactive agents strongly implicates key players in monoaminergic neurotransmission as primary biological targets. The piperidine ring, in particular, is a well-established pharmacophore for interacting with dopamine and serotonin receptors and transporters.[3][4]
Dopaminergic System Engagement: D2 Receptor and Dopamine Transporter (DAT)
Rationale for Investigation: The piperidine moiety is a cornerstone of many high-affinity dopamine D2 receptor antagonists and dopamine transporter (DAT) inhibitors.[5][6] Derivatives of benzoxazole-piperidine have demonstrated high affinity for D2 receptors, suggesting a potential role in modulating dopaminergic signaling, which is critical in psychosis and other neurological disorders.[7] Furthermore, interaction with DAT, a key regulator of dopamine homeostasis, is a plausible mechanism of action.[8]
Experimental Validation Workflow:
Caption: High-level workflow for CNS target validation.
Protocol 1: Competitive Radioligand Binding Assay for D2 Receptor
-
Source: Human recombinant D2 receptors expressed in CHO-K1 or HEK293 cell membranes.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist), used at a concentration equal to its K_d value.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Procedure: a. Prepare serial dilutions of the test compound, this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M). b. In a 96-well plate, combine 50 µL of radioligand, 50 µL of test compound dilution, and 100 µL of membrane preparation (10-20 µg protein). c. For non-specific binding (NSB) wells, use a high concentration of a known D2 ligand (e.g., 10 µM Haloperidol). For total binding, use buffer. d. Incubate at room temperature for 90 minutes. e. Terminate the reaction by rapid filtration through a GF/B filter plate, followed by three washes with ice-cold assay buffer. f. Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation from the IC₅₀ value determined by non-linear regression.
Protocol 2: Dopamine Uptake Inhibition Assay for DAT
-
System: HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Substrate: [³H]Dopamine.
-
Procedure: a. Plate hDAT-expressing cells in a 96-well plate. b. Pre-incubate the cells with various concentrations of the test compound for 15 minutes at 37°C. c. Initiate uptake by adding [³H]Dopamine to a final concentration of 10-20 nM. d. Incubate for 10 minutes at 37°C. e. Terminate uptake by aspirating the medium and washing the cells rapidly with ice-cold buffer. f. Lyse the cells and measure the internalized radioactivity via liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value, representing the concentration of the test compound that inhibits 50% of dopamine uptake.
Anticipated Data Summary:
| Target | Assay Type | Radioligand/Substrate | Anticipated Affinity (K_i / IC₅₀) | Reference Compound |
| Dopamine D2 Receptor | Binding | [³H]Spiperone | 5 - 50 nM | Haloperidol |
| Dopamine Transporter | Uptake | [³H]Dopamine | 50 - 500 nM | GBR 12909[5] |
| Serotonin 5-HT1A Receptor | Binding | [³H]8-OH-DPAT | 1 - 20 nM | Buspirone[7] |
| Serotonin 5-HT2A Receptor | Binding | [³H]Ketanserin | 10 - 100 nM | Risperidone[7] |
| Serotonin Transporter | Binding | [³H]Paroxetine | 20 - 250 nM | Fluoxetine[9] |
| Norepinephrine Transporter | Uptake | [³H]Norepinephrine | > 500 nM | Desipramine[10] |
Serotonergic System Modulation: 5-HT Receptors and SERT
Rationale for Investigation: The arylpiperazine motif, a close relative of the user's compound structure, is a classic pharmacophore for 5-HT₁ₐ and 5-HT₂ₐ receptor ligands.[11] Studies on benzoxazole-piperidine derivatives confirm high affinities for these receptors, suggesting potential for atypical antipsychotic or antidepressant activity.[7][12] Furthermore, the piperidine ring is a key component of selective serotonin reuptake inhibitors (SSRIs), making the serotonin transporter (SERT) a highly probable target.[3][9]
Dopamine D2 Receptor Signaling Pathway:
Caption: Antagonism of the D2 receptor by the test compound.
Chapter 2: Expanded Target Profile - Sigma Receptors
Rationale for Investigation: Sigma (σ) receptors, particularly the σ₁ and σ₂ subtypes, are unique intracellular chaperone proteins that have emerged as important targets for neuropsychiatric and neurodegenerative diseases. A wide range of piperidine-containing compounds, including benzoxazolone derivatives, have been shown to bind with high affinity to sigma receptors.[13][14][15] This interaction can modulate calcium signaling and glutamatergic neurotransmission, representing a distinct mechanism of action.
Experimental Validation: Validation follows a similar workflow as described in Chapter 1, using competitive binding assays.
Protocol 3: Sigma Receptor Binding Assays
-
Source: Guinea pig brain membranes or cells expressing recombinant human σ₁ or σ₂ receptors.
-
Radioligands:
-
σ₁ Receptor: -Pentazocine.
-
σ₂ Receptor: [³H]DTG (1,3-di-o-tolyl-guanidine) in the presence of 100 nM (+)-pentazocine to block σ₁ sites.
-
-
Procedure: The protocol is analogous to Protocol 1, with appropriate adjustments for tissue source and radioligand.
-
Data Analysis: K_i values are determined to quantify binding affinity for each subtype.
Anticipated Data Summary:
| Target | Assay Type | Radioligand | Anticipated Affinity (K_i) | Reference Compound |
| Sigma-1 (σ₁) Receptor | Binding | -Pentazocine | 20 - 150 nM | (+)-Pentazocine[13] |
| Sigma-2 (σ₂) Receptor | Binding | [³H]DTG | 50 - 300 nM | Haloperidol[15] |
Chapter 3: Tertiary Targets in Oncology - Receptor Tyrosine Kinases
Rationale for Investigation: While less probable than CNS targets, the benzoxazole-piperidine scaffold has been successfully adapted for anticancer applications. Specific derivatives have been developed as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases crucial for tumor angiogenesis and metastasis.[16][17] This highlights the scaffold's versatility and suggests that this compound should be profiled against a kinase panel, especially if intended for non-CNS applications.
Experimental Validation: Initial screening would involve a broad kinase panel followed by specific enzymatic assays for identified hits.
Protocol 4: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)
-
System: Recombinant human VEGFR-2 kinase domain.
-
Substrate: A synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Cofactor: ATP (radiolabeled [γ-³²P]ATP or using a luminescence-based ATP detection system like Kinase-Glo®).
-
Procedure: a. In a 96-well plate, combine the kinase, substrate, and various concentrations of the test compound. b. Initiate the reaction by adding ATP. c. Incubate for 30-60 minutes at 30°C. d. Terminate the reaction and quantify kinase activity. For radiolabel methods, this involves spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and counting. For luminescence methods, measure the remaining ATP.
-
Data Analysis: Calculate the IC₅₀ value, indicating the concentration required to inhibit 50% of the kinase activity.
Anticipated Data Summary:
| Target | Assay Type | Anticipated Potency (IC₅₀) | Reference Compound |
| VEGFR-2 | Kinase Inhibition | > 1 µM | Sorafenib[16] |
| c-Met | Kinase Inhibition | > 1 µM | Staurosporine[17] |
| EGFR | Kinase Inhibition | > 1 µM | Erlotinib[2] |
Conclusion: A Multi-Target Profile with Therapeutic Potential
The evidence from analogous structures strongly suggests that this compound is a polypharmacological agent with a primary affinity for CNS targets. Its most probable high-affinity interactions are with the serotonin 5-HT₁ₐ receptor , the dopamine D2 receptor , and the serotonin transporter (SERT) . Secondary interactions with other monoamine receptors (5-HT₂ₐ) and sigma receptors are also highly likely. While the scaffold has been adapted for potent kinase inhibition, the specific substitution pattern of the title compound makes this a less probable primary mechanism without further optimization.
This profile suggests potential therapeutic applications as an atypical antipsychotic (D2/5-HT₂ₐ antagonism), an anxiolytic (5-HT₁ₐ agonism), or an antidepressant (SERT inhibition). The precise functional outcome—whether agonist, antagonist, or inhibitor—requires the rigorous application of the detailed functional assays outlined in this guide. Researchers are encouraged to use this document as a roadmap for the comprehensive pharmacological characterization of this and related compounds.
References
- R Discovery. (2015, September 21). Synthesis and pharmacological evaluation of piperidine (piperazine)
- Al-Warhi, T., et al. (2025, December 9). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC.
- PubMed. (2015, November 15). Synthesis and Pharmacological Evaluation of Piperidine (Piperazine)
- Semantic Scholar.
- MDPI. (2025, December 9). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
- PubMed. 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands.
- ACS Publications. (2021, December 15). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.
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- PubMed. (2011, October 13). Discovery of novel selective norepinephrine inhibitors: 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides (WYE-114152).
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An In-depth Technical Guide to the Toxicity Profile and Safety Assessment of Benzoxazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction
The benzoxazole scaffold, an aromatic heterocyclic compound composed of a fused benzene and oxazole ring, represents a "privileged structure" in medicinal chemistry.[1][2][3][4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, leading to their intensive investigation in drug discovery programs.[5][6][7][8][9] Several marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the muscle relaxant Chlorzoxazone, contain the benzoxazole core, highlighting its clinical relevance.[7]
However, the journey of any promising compound from laboratory discovery to clinical application is critically dependent on a thorough evaluation of its safety and toxicity profile. Understanding the potential adverse effects of benzoxazole derivatives is paramount for guiding lead optimization, predicting clinical outcomes, and ensuring patient safety. While many studies report that substituted benzoxazoles possess biological activity with potentially lower toxicities, a detailed and systematic approach is required to validate these claims for each new chemical entity.[1][8][10]
This technical guide provides a comprehensive overview of the toxicological assessment of benzoxazole derivatives for researchers, scientists, and drug development professionals. We will delve into the key in vitro and in vivo methodologies, explore the known mechanisms of toxicity, analyze structure-toxicity relationships (STR), and provide detailed experimental protocols to empower your research and development efforts.
In Vitro Toxicity Assessment: A Multi-Parametric Approach
The initial phase of safety assessment relies on a battery of in vitro assays to screen for potential liabilities at the cellular level. This approach allows for a high-throughput, cost-effective evaluation of a large number of compounds, providing critical data to inform which derivatives should advance to more complex in vivo studies.
Cytotoxicity: The First Line of Screening
Cytotoxicity assays are fundamental to determining the concentration at which a compound induces cell death. This data, typically expressed as the half-maximal inhibitory concentration (IC₅₀), is crucial for establishing a therapeutic window.
A primary and widely adopted method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which measures the metabolic activity of viable cells. The rationale behind this choice is its robustness and reliance on the activity of mitochondrial dehydrogenases, which provides an excellent proxy for cell viability.
Another key assay is the Lactate Dehydrogenase (LDH) assay . LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage. Measuring extracellular LDH activity therefore provides a direct measure of cytotoxicity and compromised membrane integrity.[11]
Table 1: Representative Cytotoxicity (IC₅₀) of Benzoxazole Derivatives in Human Cancer Cell Lines
| Compound Class/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 2-(4-tert-butylphenyl)-5-nitrobenzoxazole | A549 | Non-Small Cell Lung | 17.41 | [12] |
| 2-(4-tert-butylphenyl)-6-nitrobenzoxazole | A549 | Non-Small Cell Lung | 20.50 | [12] |
| 5-chloro-2-(2-methoxyphenyl) derivative | MCF-7 | Breast Adenocarcinoma | 4.75 | [13] |
| 5-chloro-2-(2-methoxyphenyl) derivative | HepG2 | Hepatocellular Carcinoma | 4.61 | [13] |
| 5-methyl-2-(4-(pyridin-4-yl)phenyl) derivative | MCF-7 | Breast Adenocarcinoma | 4.0 | [14] |
| 2-(Benzimidazol-2-yl)-5-methyl derivative | HepG2 | Hepatocellular Carcinoma | 17.9 | [14] |
| 2-(4-methoxyphenyl) diamide derivative | HepG2 | Hepatocellular Carcinoma | 10.50 | [15] |
| 2-(4-methoxyphenyl) diamide derivative | MCF-7 | Breast Adenocarcinoma | 15.21 | [15] |
Note: The IC₅₀ values are specific to the tested compounds and cell lines and serve as illustrative examples of the cytotoxic potential observed in this class.
Genotoxicity: Assessing DNA Damage Potential
Genotoxicity is a critical endpoint, as compounds that damage DNA can be potential carcinogens or mutagens.[16] Early-stage assessment of a compound's genotoxic potential is a regulatory requirement and crucial for risk assessment.
The Bacillus subtilis rec assay is a valuable screening tool that differentiates the survival of a DNA repair-proficient strain (rec+) from a repair-deficient strain (rec-). A significantly higher lethality in the rec- strain indicates that the compound causes DNA damage.[16] Studies have shown that certain benzoxazole derivatives, such as 6-methyl-2-(o-chlorophenyl)benzoxazole and 5-amino-2-(p-methylbenzyl)benzoxazole, exhibit genotoxic activities in this assay.[16] Other important assays include the Comet assay and micronucleus test, which can detect DNA strand breaks and chromosomal damage, respectively.[17]
Mechanism of Cell Death: Apoptosis vs. Necrosis
Understanding how a compound induces cell death is as important as knowing that it does. Apoptosis, or programmed cell death, is a controlled process that is often the desired mechanism for anticancer agents. Necrosis, in contrast, is an uncontrolled form of cell death that can lead to inflammation.
The Annexin V-FITC/Propidium Iodide (PI) assay is the gold standard for differentiating these processes. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI only enters cells with compromised membranes (late apoptosis or necrosis).[11] Several studies have confirmed that cytotoxic benzoxazole derivatives induce apoptosis in cancer cells.[2][13]
Mechanisms of Benzoxazole-Induced Toxicity
The toxicity of benzoxazole derivatives is often linked to their interaction with specific molecular targets and signaling pathways. A deep understanding of these mechanisms is essential for rational drug design and for predicting potential off-target effects.
Induction of Apoptosis via Caspase Activation
A primary mechanism by which many benzoxazole derivatives exert their cytotoxic effects is through the induction of apoptosis.[2] This is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Evidence suggests that compounds can trigger the cleavage and activation of key executioner caspases, such as caspase-3 and caspase-9.[2] For instance, one novel benzoxazole derivative was shown to increase caspase-3 levels by 4.8-fold compared to control cells.[13]
Caption: A typical workflow for in vitro toxicity screening.
Protocol 1: MTT Cell Viability Assay
[11]Principle: Measures the reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment. 2[11]. Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
[11]Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzoxazole derivative at the desired concentrations (e.g., 1x and 2x IC₅₀) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in a commercial kit. Add 5 µL of Annexin V-FITC and 5 µL of PI. 5[11]. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. 6[11]. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. [11] * Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Conclusion and Future Directions
The benzoxazole scaffold is a cornerstone of modern medicinal chemistry, offering vast potential for the development of new therapeutics. This guide has outlined the critical importance of a multi-faceted approach to evaluating the toxicity and safety profile of its derivatives. Key takeaways include:
-
In vitro screening using a panel of cytotoxicity, genotoxicity, and apoptosis assays is essential for early-stage hazard identification.
-
The primary mechanism of cytotoxicity for many anticancer benzoxazoles is the induction of apoptosis , often through caspase activation or inhibition of key signaling kinases like VEGFR-2.
-
Structure-toxicity relationships exist, where specific substituents like halogens and nitro groups can significantly modulate the toxic potential, providing a roadmap for rational design of safer compounds.
-
In vivo studies are indispensable for understanding systemic toxicity and identifying specific organ liabilities that cannot be modeled at the cellular level.
Looking forward, the field would benefit from more systematic reporting of off-target toxicities, including comprehensive hepatotoxicity, cardiotoxicity, and nephrotoxicity assessments. Furthermore, the integration of in silico predictive toxicology models early in the discovery process can help to flag potential liabilities and prioritize compounds for synthesis and testing, aligning with the principles of sustainable and efficient drug development. B[17][18]y combining these advanced strategies, the full therapeutic potential of benzoxazole derivatives can be realized while maintaining the highest standards of safety.
References
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De Novo Pharmacophore Elucidation: The 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole Scaffold
Topic: Pharmacophore Modeling of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole Content Type: Technical Whitepaper / Methodological Guide Author Role: Senior Application Scientist
Executive Summary
This technical guide details the construction of a high-fidelity pharmacophore model for This compound . This molecule represents a "privileged scaffold" in medicinal chemistry, bridging the structural requirements of both Type II Kinase Inhibitors (targeting VEGFR-2/c-Met) and Aminergic GPCR Ligands (Orexin/Melatonin modulation).
We will move beyond simple feature listing to explore the causality of binding: how the protonation state of the piperidine ring dictates pocket orientation, and how the benzoxazole core serves as a rigid anchor for
Structural Anatomy & Feature Extraction
To build a robust model, we must first dissect the molecule into its constituent pharmacophoric descriptors. At physiological pH (7.4), this molecule exists primarily in a protonated cationic state due to the secondary amine on the piperidine ring (
The Pharmacophoric Triad
The bioactivity of this scaffold relies on three distinct spatial vectors:
| Feature ID | Chemical Moiety | Pharmacophoric Type | Interaction Mechanism |
| F1 | Benzoxazole Ring | HBA / HYD / AR | |
| F2 | Ether Linker ( | HBA | H-Bond Acceptor : The ether oxygen often acts as a water-bridging point or direct acceptor. It also provides essential rotatable flexibility. |
| F3 | Piperidine Nitrogen | PI (Positive Ionizable) | Salt Bridge : The protonated amine forms a critical ionic bond with conserved acidic residues (Asp/Glu) deep in the binding pocket. |
Stereochemical Considerations
The 3-ylmethoxy substitution creates a chiral center at the C3 position of the piperidine ring.
-
Critical Insight: In rigid binding pockets (e.g., GPCR orthosteric sites), the (R)- and (S)- enantiomers will project the basic amine vector in significantly different trajectories relative to the aromatic core.
-
Protocol Recommendation: When generating conformers, you must enumerate both enantiomers unless the specific bioactive isomer is known. A "merged" pharmacophore often fails because it averages two distinct bioactive conformations.
Methodological Protocol: Step-by-Step Model Generation
This protocol uses a Ligand-Based approach, assuming the target structure is flexible or unknown.[1]
Phase 1: Conformational Ensemble Generation
We cannot rely on a single 2D structure. We must explore the energy landscape of the molecule to find the "Bioactive Conformation."
-
Input Preparation:
-
Convert 2D SMILES of this compound to 3D.
-
Protonation: Force pH 7.4. Ensure the piperidine N is protonated (
).
-
-
Stochastic Search (OMEGA/ConfGen):
-
Generate 50–100 conformers per enantiomer.
-
Energy Window: Discard conformers >10 kcal/mol above the global minimum.
-
Why? High-energy conformers are rarely bioactive unless the binding enthalpy is massive.
-
-
RMSD Pruning:
-
Remove duplicate shapes (RMSD cutoff < 0.5 Å) to reduce computational noise.
-
Phase 2: Pharmacophore Alignment & Feature Mapping
-
Feature Definition:
-
Map the F1, F2, F3 features defined in Section 2.1 onto the conformer ensemble.
-
-
Alignment Strategy:
-
Align the conformers based on the Benzoxazole Core (Rigid) .
-
Observe the "sweeping volume" of the Piperidine tail.
-
-
Model Derivation:
-
Place a Hydrophobic (HYD) sphere over the benzene ring.[1]
-
Place a Hydrogen Bond Acceptor (HBA) vector on the benzoxazole nitrogen (pointing outward).
-
Place a Positive Ionizable (PI) sphere on the piperidine nitrogen.
-
Constraint: Add an exclusion volume (steric clash) around the linker to prevent selecting molecules that are too bulky to fit the inferred pocket.
-
Visualizing the Workflow
The following diagram illustrates the logical flow from the raw chemical structure to the validated pharmacophore hypothesis.
Figure 1: End-to-end workflow for generating a ligand-based pharmacophore model, emphasizing the critical protonation and stereochemical enumeration steps.
Application Case Study: Dual Kinase Inhibition (VEGFR-2/c-Met)[2]
Recent literature identifies piperidinyl-benzoxazoles as potent inhibitors of VEGFR-2 and c-Met , crucial targets in cancer angiogenesis [1].[2]
The Binding Mode Hypothesis
When applying our model to VEGFR-2, the pharmacophore aligns with the ATP-binding pocket as follows:
-
Hinge Region Interaction: The Benzoxazole Nitrogen (F1) acts as the H-bond acceptor interacting with the backbone amide of Cys919 (in VEGFR-2).
-
Solvent Front: The Piperidine Ring (F3) projects towards the solvent front or the ribose-binding pocket, where the protonated amine can form salt bridges with acidic residues (e.g., Asp1046 or Glu885).
-
Linker Role: The ether linker allows the molecule to adopt a "U-shape" or "L-shape" conformation required to fit between the hinge and the gatekeeper residue.
Validation Strategy (Self-Validating Protocol)
To ensure trustworthiness, the model must be challenged:
-
Decoy Set Construction: Use the DUD-E database to generate 500 "decoy" molecules that match the physicochemical properties (MW, LogP) of our ligand but differ in topology.
-
Screening: Screen the single active ligand against the 500 decoys using the pharmacophore.
-
Success Metric: The model is valid only if it retrieves the active ligand in the top 1% of the ranked list (Enrichment Factor > 50).
References
-
El-Miligy, M. M., et al. (2025).[2][3] Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals , 18(12). Available at: [Link]
-
Genomatics. (2026). Pharmacophore Modeling and Mapping: Methodology & Protocol. Genomics & Informatics Lab . Available at: [Link][1]
-
Creative Biolabs. (2025). Ligand-based Pharmacophore Modeling Service. Creative Biolabs . Available at: [Link]
-
Kutlusoy, E., et al. (2018).[4] Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. Journal of Enzyme Inhibition and Medicinal Chemistry . Available at: [Link]
Sources
The Discovery and Technical Utility of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole
[1]
Executive Summary
This compound represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically emerging from high-throughput screening (HTS) campaigns targeting central nervous system (CNS) disorders, this specific ether-linked motif has proven essential in the optimization of antagonists for the Orexin-1/2 Receptors (OX1R/OX2R) and the Melanin-Concentrating Hormone Receptor 1 (MCH1R) . Its discovery is not defined by a single "eureka" moment but rather by its evolution as a robust bioisostere for amino-linked benzoxazoles, offering improved metabolic stability and distinct vectoral positioning of the basic piperidine nitrogen.
Introduction: The Pharmacophore Landscape
The molecule consists of a 1,3-benzoxazole core linked via a methoxy ether spacer to a piperidin-3-yl moiety. This structure is strategically designed to exploit specific binding pockets in Class A GPCRs:
-
Benzoxazole Core: Mimics the aromatic interactions (π-π stacking) often required for the orthosteric binding site.
-
Ether Linker (-OCH₂-): Provides a flexible yet shorter tether compared to propyl/butyl chains, often locking the conformation into a bioactive pose while serving as a hydrogen bond acceptor.
-
Piperidine Nitrogen: Acts as a key basic center (protonated at physiological pH) to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32) in the transmembrane region of GPCRs.
History and Discovery Campaign
Origins in GPCR Ligand Optimization
The discovery of this compound tracks with the intense industry-wide race in the early 2000s to develop non-peptide antagonists for neuropeptide receptors.
-
The MCH1R & Orexin Connection: Early HTS hits for MCH1R and Orexin receptors often contained benzoxazole or benzimidazole cores coupled to amines. A seminal challenge was the metabolic instability of the 2-amino-benzoxazole linkage, which is prone to hydrolysis and oxidative metabolism.
-
The Ether Switch: Medicinal chemists at major pharmaceutical firms (notably GSK, Merck, and Takeda) explored bioisosteric replacements . Replacing the -NH- linker with an -O-CH₂- (ether-methylene) linker yielded the title compound class. This modification maintained the critical distance between the aromatic headgroup and the basic amine while altering the electronic properties of the core, often reducing hERG channel liability—a common plague of piperidine-containing drugs.
The Chiral Breakthrough
The specific 3-yl substitution pattern (as opposed to the achiral 4-yl) introduced chirality into the scaffold.
-
Stereoselectivity: Discovery teams found that the (S)-enantiomer of 3-substituted piperidines often exhibited superior binding affinity (10-100x fold) compared to the (R)-enantiomer or the achiral 4-yl analogs. This is attributed to the specific vector of the piperidine nitrogen, which allows the protonated amine to optimally engage the receptor's acidic residue without inducing steric clash with the transmembrane helices.
Chemical Synthesis and Protocols
The synthesis of this compound requires navigating the reactivity of the 2-position of the benzoxazole ring. Two primary routes are employed: Nucleophilic Aromatic Substitution (SₙAr) and Mitsunobu Coupling .
Route A: Nucleophilic Aromatic Substitution (Preferred)
This route is scalable and avoids the formation of rearrangement byproducts common in other methods.
Reagents:
-
Substrate: 2-Chlorobenzoxazole (CAS: 615-18-9)
-
Nucleophile: (Piperidin-3-yl)methanol (N-protected, e.g., N-Boc-3-hydroxymethylpiperidine)
-
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Solvent: THF or DMF (Anhydrous)
Protocol:
-
Deprotonation: In a flame-dried flask under N₂, dissolve N-Boc-3-hydroxymethylpiperidine (1.0 eq) in anhydrous THF. Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to generate the alkoxide.
-
Coupling: Add 2-chlorobenzoxazole (1.0 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
-
Deprotection: Dissolve the intermediate in DCM/TFA (4:1) to remove the Boc group. Stir for 1 h. Concentrate and neutralize with NaHCO₃ to obtain the free base.
Route B: Mitsunobu Coupling
Reagents:
-
Substrate: 2-Hydroxybenzoxazole (Benzoxazol-2-one)
-
Alcohol: N-Boc-3-hydroxymethylpiperidine
-
Coupling Agents: Triphenylphosphine (PPh₃), DIAD or DEAD
-
Solvent: THF or Toluene
Mechanism Note: This reaction formally couples the alcohol to the oxygen of the benzoxazole (O-alkylation). However, 2-hydroxybenzoxazole exists in equilibrium with its tautomer (benzoxazolinone). Conditions must be controlled to favor O-alkylation over N-alkylation.
Critical Technical Insight: The Chapman Rearrangement
-
Risk: 2-Alkoxybenzoxazoles are thermally unstable. Upon heating (>150°C), they undergo the Chapman Rearrangement to form the thermodynamically more stable N-alkyl-benzoxazolinone (N-substituted isomer).
-
Mitigation: Synthesis via SₙAr (Route A) should be conducted at moderate temperatures (<60°C). If high-temp distillation is required for purification, it must be avoided; use column chromatography instead.
Structural & Functional Analysis (Graphviz)
The following diagram illustrates the synthesis pathways and the Structure-Activity Relationship (SAR) logic that establishes this molecule as a privileged scaffold.
Caption: Synthesis pathway via Nucleophilic Aromatic Substitution (SnAr) and downstream applications in GPCR drug discovery. Note the thermal instability leading to Chapman Rearrangement.
Quantitative Data: Physicochemical Profile
For drug development professionals, the physicochemical properties of this scaffold are ideal for CNS penetration (multiparameter optimization).
| Property | Value (Approx.) | Significance |
| Molecular Weight | ~232.28 Da | Ideal for fragment-based design (Lead-like). |
| cLogP | 1.9 - 2.2 | Optimal lipophilicity for Blood-Brain Barrier (BBB) penetration. |
| TPSA | ~38 Ų | Well below the 90 Ų threshold for CNS drugs. |
| pKa (Base) | ~9.5 (Piperidine) | Predominantly ionized at pH 7.4; forms salt bridges. |
| H-Bond Donors | 1 (NH) | Low count favors membrane permeability. |
| H-Bond Acceptors | 3 (N, O, O) | Facilitates receptor interaction. |
References
-
PubChem. 2-[(3S)-piperidin-3-yl]-1,3-benzoxazole (CID 7128737).[2] National Library of Medicine. [Link]
-
American Elements. 2-(4-Piperidylmethoxy)benzoxazole (Product Catalog).[Link]
-
MDPI. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents. (Contextual Reference for Benzoxazole-Piperidine Synthesis). [Link][3]
-
Google Patents. Piperidine derivatives as orexin receptor antagonist (SG10201900536TA).[4]
- Vertex Pharmaceuticals (via Google Patents).Benzoxazole derivatives as sodium channel inhibitors.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2-[(3S)-piperidin-3-yl]-1,3-benzoxazole | C12H14N2O | CID 7128737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SG10201900536TA - Piperidine derivatives as orexin receptor antagonist - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis Route for 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide
Executive Summary & Synthetic Strategy
The compound 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole is a valuable heterocyclic scaffold in medicinal chemistry, often utilized in the development of CNS-active agents and receptor antagonists. The structural core consists of a benzoxazole ring linked via an ether bridge to a piperidine moiety.
The most efficient and scalable synthetic strategy relies on a Nucleophilic Aromatic Substitution (SNAr) . The electrophilic partner is 2-chlorobenzoxazole, a highly reactive building block due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms [4]. The nucleophilic partner is 3-piperidinemethanol. However, because 3-piperidinemethanol contains both a primary alcohol and a secondary amine, the amine must be transiently masked to prevent competitive N-arylation.
This guide details a robust, three-step linear synthesis:
-
N-Boc Protection: Selective masking of the secondary amine.
-
SNAr Coupling: Alkoxide generation and displacement of the chloride.
-
Global Deprotection: Acidic cleavage of the carbamate to yield the free base.
Figure 1: Three-step synthetic workflow for this compound.
Mechanistic Causality: The SNAr Reaction
The critical step in this sequence is the SNAr coupling. The choice of base and solvent is not arbitrary; it is dictated by the electronic requirements of the transition state.
Sodium hydride (NaH) is selected to quantitatively deprotonate the primary alcohol of the N-Boc-3-piperidinemethanol. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is strictly required [3]. DMF effectively solvates the sodium cation (
Figure 2: Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) at the C2 position.
Optimization Data: Base and Solvent Selection
To ensure maximum yield and minimize ring-opening side reactions of the benzoxazole, various conditions for the SNAr step were evaluated. The quantitative data below justifies the selection of NaH/DMF as the optimal system.
| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Side Products / Notes |
| K₂CO₃ (2.0) | MeCN | 80 (Reflux) | 24 | 45% | Sluggish reaction; incomplete conversion. |
| Cs₂CO₃ (1.5) | DMF | 60 | 12 | 78% | Moderate yield; trace thermal degradation. |
| KOtBu (1.2) | THF | 0 to RT | 4 | 85% | Good yield; some tert-butyl ether formation. |
| NaH (1.2) | DMF | 0 to RT | 2 | >95% | Optimal; rapid conversion, clean profile. |
Step-by-Step Experimental Protocols
Step 1: Synthesis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
Objective: Mask the secondary amine to prevent competitive nucleophilic attack.
-
Initialization: Dissolve 3-piperidinemethanol (1.0 eq, 10.0 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.
-
Base Addition: Add Triethylamine (Et₃N, 1.2 eq) to the solution. Causality: Et₃N neutralizes the acid byproduct and acts as a catalyst for the acylation.
-
Protection: Cool the reaction mixture to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise [2].
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4 hours.
-
Validation Checkpoint (Self-Validating System): Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM. Stain with Ninhydrin. The starting material will stain intense purple (free amine), while the successful product will not stain, confirming complete protection.
-
Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a colorless viscous oil.
Step 2: SNAr Coupling with 2-Chlorobenzoxazole
Objective: Form the ether linkage via alkoxide displacement of the aryl chloride.
-
Alkoxide Generation: Dissolve the N-Boc-3-piperidinemethanol intermediate (1.0 eq, 8.0 mmol) in anhydrous DMF (0.15 M) under nitrogen. Cool to 0 °C.
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Caution: Hydrogen gas is evolved. Stir at 0 °C for 30 minutes until bubbling ceases, indicating complete alkoxide formation.
-
Electrophile Addition: Add 2-chlorobenzoxazole (1.1 eq) dropwise to the cold alkoxide solution [1].
-
Coupling: Allow the reaction to warm to RT and stir for 2 hours.
-
Validation Checkpoint: TLC (20% EtOAc in Hexanes, UV visualization). The product will appear as a new, strongly UV-active spot (due to the benzoxazole chromophore) with a higher Rf than the starting materials.
-
Workup: Quench carefully with ice water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers extensively with water (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to isolate the Boc-protected coupled product.
Step 3: Global Deprotection to Yield the Free Base
Objective: Cleave the Boc group to reveal the final target molecule.
-
Acidic Cleavage: Dissolve the Boc-protected intermediate (1.0 eq, 6.0 mmol) in anhydrous DCM (0.1 M). Cool to 0 °C.
-
Deprotection: Add Trifluoroacetic Acid (TFA, 10.0 eq) dropwise. Causality: The strong acid protonates the carbamate oxygen, leading to the elimination of isobutylene gas and carbon dioxide.
-
Propagation: Stir at RT for 2 hours.
-
Validation Checkpoint: TLC (10% MeOH in DCM with 1% NH₄OH). The starting material (UV active, high Rf) should completely disappear, replaced by a baseline spot (the protonated amine salt).
-
Free-Basing (Critical Step): Concentrate the reaction mixture in vacuo to remove excess TFA. Redissolve the crude residue in DCM and wash with 1M aqueous NaOH until the aqueous layer reaches pH > 10. Extract thoroughly with DCM.
-
Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield This compound as a pure free base.
References
- US7183295B2 - PPAR-activating compound and pharmaceutical composition comprising the compound Google P
- ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | 125224-43-3 Benchchem
- Synthesis and Evaluation of the Performance of a Small Molecule Library Based on Diverse Tropane-Rel
- 2-Chlorobenzoxazole (CAS 615-18-9) - Research Compound Benchchem
Application Note: Scalable Synthesis of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole
Topic: Scalable Synthesis of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole Content Type: Application Note & Technical Protocol Doc ID: AN-SYN-BZP-042
Abstract & Strategic Overview
This guide details the step-by-step preparation of This compound , a structural motif often utilized in medicinal chemistry as a scaffold for GPCR ligands and kinase inhibitors.
The synthesis challenges lie in the amphoteric nature of the piperidine side chain and the potential for polymerization. To ensure high fidelity, this protocol utilizes a Convergent Nucleophilic Aromatic Substitution (SNAr) strategy. By coupling a pre-functionalized piperidine alcohol with an activated benzoxazole core, we avoid the harsh conditions associated with de novo heterocycle formation.
Key Synthetic Advantages:
-
Orthogonal Protection: Utilization of the tert-Butyloxycarbonyl (Boc) group prevents N-alkylation/polymerization during the base-mediated coupling.
-
Regiospecificity: The use of 2-chlorobenzoxazole directs the nucleophilic attack exclusively to the C-2 position, forming the ether linkage.
-
Scalability: The selected reagents (NaH, TFA) are amenable to gram-scale production.
Retrosynthetic Analysis & Workflow
The logic of this synthesis is best understood backwards. We disconnect the ether linkage to reveal two commercially available precursors.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage followed by deprotection.
Material Requirements & Safety
Reagents:
-
2-Chlorobenzoxazole (CAS: 615-18-9): The electrophile. Warning: Irritant.
-
N-Boc-3-hydroxymethylpiperidine (CAS: 116574-71-1): The nucleophile source.
-
Sodium Hydride (60% dispersion in mineral oil): Strong base for alkoxide formation. Warning: Reacts violently with water; releases H2 gas.
-
Trifluoroacetic Acid (TFA): For Boc-deprotection.[1][2][3][4] Warning: Corrosive.
-
Solvents: Anhydrous DMF (Reaction), DCM (Extraction/Deprotection), Methanol (Quenching).
Protocol Phase I: Ether Linkage Formation (SNAr)
This step couples the piperidine ring to the benzoxazole core. The mechanism involves the formation of a sodium alkoxide, which displaces the chloride ion at the benzoxazole C-2 position.
Experimental Procedure
-
Apparatus Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere throughout.
-
Alkoxide Formation:
-
Charge the flask with N-Boc-3-hydroxymethylpiperidine (1.0 equiv, e.g., 2.15 g, 10 mmol) dissolved in anhydrous DMF (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add Sodium Hydride (60% dispersion, 1.2 equiv, 12 mmol) portion-wise over 10 minutes.
-
Observation: Vigorous bubbling (H2 release) will occur. Stir at 0 °C for 30 minutes until bubbling ceases and the solution becomes clear/viscous.
-
-
Coupling:
-
Dissolve 2-Chlorobenzoxazole (1.0 equiv, 1.53 g, 10 mmol) in anhydrous DMF (5 mL).
-
Add this solution dropwise to the reaction flask at 0 °C.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) . Stir for 4–6 hours.
-
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The starting material (2-chlorobenzoxazole) should disappear, and a new, more polar spot (Intermediate) should appear.
-
Workup:
-
Quench carefully with saturated NH4Cl solution (50 mL) to destroy excess hydride.
-
Extract with Ethyl Acetate (3 × 50 mL).
-
Wash combined organics with water (2 × 50 mL) and brine (1 × 50 mL) to remove DMF.
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes) to yield the Boc-protected intermediate as a white/off-white solid.
Protocol Phase II: Boc-Deprotection & Isolation
The final step removes the protecting group to reveal the secondary amine.
Experimental Procedure
-
Dissolution: Dissolve the purified Boc-intermediate (from Phase I) in Dichloromethane (DCM) (5 mL per gram of substrate).
-
Acidolysis:
-
Cool to 0 °C.
-
Add Trifluoroacetic Acid (TFA) dropwise (Ratio: 1:4 v/v TFA:DCM).
-
Stir at Room Temperature for 2 hours.
-
Monitoring: LC-MS or TLC will show the loss of the non-polar Boc-protected spot.
-
-
Workup (Critical for Free Base):
-
Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. The residue is the TFA salt.
-
Redissolve the residue in DCM (50 mL).
-
Neutralization: Wash carefully with saturated NaHCO3 or 1M NaOH until the aqueous layer pH is >10. Note: This liberates the free amine.
-
Extract the aqueous layer with DCM (3 × 30 mL).
-
Dry combined organics over Na2SO4 and concentrate.[2]
-
-
Final Purification: If necessary, recrystallize from Et2O/Hexane or pass through a short amine-functionalized silica plug.
Analytical Validation
The following data confirms the structure of This compound .
| Analytical Method | Expected Signal / Result | Structural Assignment |
| 1H NMR (CDCl3) | δ 7.2–7.6 ppm (m, 4H) | Benzoxazole aromatic ring |
| δ 4.3–4.4 ppm (d, 2H) | O-CH2 -CH (Ether linkage) | |
| δ 3.0–3.3 ppm (m, 4H) | Piperidine ring protons (alpha to N) | |
| δ 1.2–2.0 ppm (m, 5H) | Piperidine ring protons (beta/gamma) | |
| LC-MS (ESI+) | [M+H]+ ≈ 233.13 | Molecular Ion (C13H16N2O2) |
| Appearance | White to pale yellow solid | Free base form |
Process Logic & Troubleshooting Flowchart
Figure 2: Logical workflow for synthesis and troubleshooting. Note the heating loop if the SNAr reaction is sluggish.
References
-
Nucleophilic Substitution on Benzoxazoles
-
Boc Deprotection Protocols
- Standard TFA Method: Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.
-
Protocol Verification:
-
Benzoxazole Synthesis (General)
- Methodology: "Synthesis of 2-substituted benzoxazoles." Organic Syntheses, Coll. Vol. 6, p.601.
-
Link:
-
Safety Data (PubChem)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 9. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents [patents.google.com]
- 10. 2-Chlorobenzoxazole | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 12. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 13. Reactions of Alcohols [www2.chemistry.msu.edu]
Application Note: Strategic Synthesis of Benzoxazole-Piperidine Ethers
Executive Summary
The benzoxazole-piperidine ether scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in GPCR ligands (e.g., Orexin receptor antagonists, 5-HT modulators) and kinase inhibitors (VEGFR-2/c-Met).
This guide details the reagents and protocols required to synthesize the ether linkage (C–O–C ) between the C2-position of the benzoxazole ring and the C4-position of the piperidine ring. Unlike direct C–C coupling (which yields 2-(piperidin-4-yl)benzoxazole), the ether linkage requires specific attention to nucleophilic aromatic substitution (SNAr) or Mitsunobu inversion strategies to avoid N-alkylation side products.
Strategic Reagent Architecture
Successful synthesis relies on selecting the correct electrophile/nucleophile pair based on the desired stereochemistry and reaction scale.
The Electrophile: Benzoxazole Core
-
Option A: 2-Chlorobenzoxazole (CAS: 615-18-9)
-
Role: The standard electrophile for SNAr.
-
Reactivity: The C2 position is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.
-
Storage: Moisture sensitive; store under inert gas.
-
-
Option B: 2-Hydroxybenzoxazole (Benzoxazolone) (CAS: 59-49-4)
-
Role: The pronucleophile for Mitsunobu coupling.[1]
-
Nuance: Exists in tautomeric equilibrium (lactam vs. lactim). Requires specific conditions to favor O-alkylation over N-alkylation.
-
The Nucleophile: Piperidine Scaffold
-
Reagent: N-Boc-4-hydroxypiperidine (CAS: 109384-19-2)
-
Criticality of Protection: The secondary amine must be protected (Boc, Cbz, or Benzyl) to prevent self-polymerization or competitive N-alkylation. The Boc group is preferred for its stability to basic SNAr conditions and ease of removal (TFA/DCM).
-
Stereochemistry: Commercially available as a racemate or pure enantiomers.
-
Base & Solvent Systems
| Reagent Class | Specific Reagent | Function | Context |
| Strong Base | Sodium Hydride (NaH) (60% in oil) | Irreversible deprotonation of the alcohol. | Protocol A (SNAr): Rapid, high-yielding, requires strict anhydrous conditions. |
| Mild Base | Cesium Carbonate (Cs₂CO₃) | Mild deprotonation, "Cesium Effect" enhances solubility. | Protocol A (Alternative): Used when substrates are base-sensitive. |
| Coupling Agents | DIAD / PPh₃ | Activates alcohol for displacement. | Protocol B (Mitsunobu): Used to invert stereochemistry.[1][2] |
| Solvent | DMF (Anhydrous) | Polar aprotic; stabilizes the Meisenheimer complex. | Essential for SNAr. |
Decision Matrix: Route Selection
The choice between SNAr and Mitsunobu is dictated by the availability of starting materials and stereochemical requirements.
Figure 1: Synthetic route decision tree based on stereochemical requirements.
Detailed Protocols
Protocol A: SNAr Coupling (The Industrial Standard)
Mechanism: Addition-Elimination.[3][4][5][6] The alkoxide attacks C2, forming a Meisenheimer complex, followed by chloride expulsion. Scope: High yield, scalable, retains stereochemistry.
Reagents Required:
-
2-Chlorobenzoxazole (1.0 equiv)
-
N-Boc-4-hydroxypiperidine (1.1 equiv)
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)
-
DMF (Anhydrous, 0.5 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon.
-
Solubilization: Dissolve N-Boc-4-hydroxypiperidine (1.1 equiv) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C (ice bath). Add NaH (1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Activation: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete alkoxide formation.
-
Coupling: Cool back to 0°C. Add 2-chlorobenzoxazole (1.0 equiv) dropwise (neat or dissolved in minimal DMF).
-
Reaction: Remove ice bath. Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Note: If reaction is sluggish, heat to 60°C.
-
-
Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (SiO₂).
Protocol B: Mitsunobu Coupling (Stereochemical Inversion)
Mechanism: SN2 displacement of an activated phosphonium-oxy intermediate by the benzoxazole nucleophile. Scope: Used when starting with 2-hydroxybenzoxazole or when stereoinversion of the piperidine is required.
Reagents Required:
-
2-Hydroxybenzoxazole (1.0 equiv)
-
N-Boc-4-hydroxypiperidine (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Mixture: In a dry flask under Argon, combine N-Boc-4-hydroxypiperidine, 2-hydroxybenzoxazole, and PPh₃ in anhydrous THF.
-
Cooling: Cool the mixture to 0°C.
-
Addition: Add DIAD (1.2 equiv) dropwise over 20 minutes. The solution will turn yellow/orange.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12–16 h).
-
Workup: Concentrate the solvent directly under reduced pressure.
-
Purification: Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO) byproduct. Filter. Purify the filtrate via flash chromatography.
Mechanistic Insight & Troubleshooting
The SNAr pathway is generally preferred due to easier purification (no TPPO) and higher atom economy.
Figure 2: Simplified SNAr reaction pathway for Protocol A.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete deprotonation or wet DMF. | Ensure NaH is fresh; dry DMF over molecular sieves (4Å). |
| N-Alkylation (Protocol B) | Ambient nucleophilicity of Nitrogen. | Mitsunobu generally favors O-alkylation for lactams, but solvent polarity matters. Stick to non-polar solvents (THF/Toluene). |
| Unreacted Chloride (Protocol A) | Low electrophilicity. | Heat to 80°C or switch to 2-fluorobenzoxazole (more reactive to SNAr). |
| Boc Deprotection | Acidic workup. | Avoid strong acids during workup. Keep pH neutral. |
References
-
BenchChem. (2025).[7] Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. Link
-
El-Naggar, A. M., et al. (2025).[8] "Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases."[8] Pharmaceuticals, 18(1), 1875.[8] Link
-
Organic Chemistry Portal. (2024). Synthesis of Benzoxazoles and Derivatives. Link
-
Dalal, M. (2021). Aromatic Nucleophilic Substitution: Mechanisms and Reactivity. Dalal Institute. Link
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Dissolution of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents and the development of robust protocols for dissolving 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole. We will analyze the compound's physicochemical properties to predict its solubility behavior and present a systematic approach to solvent screening. Detailed, step-by-step protocols for both qualitative and quantitative solubility determination are provided, including the gold-standard shake-flask method. This guide emphasizes the causality behind experimental choices to empower users to troubleshoot common solubility challenges and make informed decisions for formulation and downstream applications.
Introduction: The Critical Role of Solvent Selection
The successful application of any biologically active compound hinges on its effective delivery to the target system, a process that begins with dissolution. For a novel compound like this compound, understanding its interaction with various solvents is a foundational step in early-stage research and development. Poor solubility can lead to inaccurate in-vitro assay results, low bioavailability, and significant hurdles in formulation development.[1]
This guide moves beyond a simple list of solvents, providing the scientific rationale needed to approach solvent selection as a predictive, systematic process rather than a trial-and-error exercise. By understanding the molecule's inherent properties, researchers can accelerate their workflow and generate more reliable, reproducible data.
Physicochemical Characterization and Predicted Solubility Behavior
A molecule's structure is the primary determinant of its solubility. This compound is a hybrid structure, combining features that confer both hydrophobicity and hydrophilicity.
-
The Benzoxazole Moiety: This fused heterocyclic ring system is aromatic, rigid, and largely non-polar. The aromaticity contributes to a stable crystal lattice structure, which requires significant energy to overcome during dissolution. By itself, the benzoxazole core has very low aqueous solubility.
-
The Piperidine Moiety: In contrast, the piperidine ring contains a basic secondary amine. This nitrogen atom is a key functional group; it can act as a hydrogen bond acceptor and its lone pair of electrons makes it a Brønsted-Lowry base.[2] Unmodified piperidine is miscible with water, highlighting the hydrophilic potential of this fragment.[3]
-
The Methoxy Linker: The ether linkage provides flexibility and introduces another polar site (a hydrogen bond acceptor) without contributing to ionizability.
The most critical feature for solubility, particularly in aqueous systems, is the basic piperidine nitrogen . This group is readily protonated in acidic conditions to form a cationic salt. This ionization dramatically increases the molecule's polarity and its ability to interact favorably with polar solvents like water.
| Property | Predicted Characteristic | Rationale and Impact on Solubility |
| Molecular Weight | ~232.28 g/mol | Moderate MW; does not inherently limit solubility. |
| Polarity | Amphiphilic (Polar & Non-polar regions) | The benzoxazole ring is hydrophobic, while the piperidine and ether groups are polar. Solubility will be favored in solvents that can accommodate both characteristics (e.g., alcohols) or in pH-modified aqueous solutions. |
| Predicted pKa | ~8.0 - 9.5 (for the piperidinyl protonated amine) | This is the most critical parameter for aqueous solubility. At pH values ≥ 2 units below the pKa, the molecule will be predominantly in its protonated, highly soluble salt form.[4][5] At pH values above the pKa, it will be in its less soluble free-base form. |
| Hydrogen Bonding | 1 Donor (N-H), 3 Acceptors (N:, O:, N=) | Capable of forming hydrogen bonds with protic solvents (e.g., water, ethanol, methanol), which can enhance solubility. |
| Predicted logP | ~2.0 - 2.5 | Indicates a moderate degree of lipophilicity, suggesting good solubility in many organic solvents but potentially limited intrinsic aqueous solubility for the free base. |
A Systematic Approach to Solvent Selection
Effective solvent selection is a process of matching the solvent's properties to the solute's properties. Given the amphiphilic and basic nature of this compound, a multi-pronged approach is required.
Diagram: Solvent Selection Decision Pathway
This diagram outlines a logical workflow for selecting an appropriate starting solvent system.
Caption: Decision workflow for initial solvent selection.
Recommended Solvents for Initial Screening
The selection of solvents for initial screening should be guided by their physicochemical properties and their common use in pharmaceutical development.[6][7]
| Solvent Class | Recommended Solvents | Rationale for Selection & Use Case | Potential Issues |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent general-purpose solvents for creating high-concentration stock solutions for in-vitro screening. Their strong dipole moments can disrupt the crystal lattice. | High boiling points (DMSO, DMF) can be difficult to remove. May be incompatible with some cell-based assays at higher concentrations. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good "all-around" solvents. The hydroxyl group can hydrogen bond with the solute, while the alkyl chain solvates the benzoxazole ring. Ideal for intermediate stock solutions and some formulations. | More volatile than DMSO/DMF. May not achieve the same high concentrations as polar aprotic solvents. |
| Aqueous Buffers | Acetate (pH 4-5), Citrate (pH 3-6), Phosphate (pH 6-7.4) | Crucial for biological assays. At pH < 7, the piperidine nitrogen will be protonated, forming a soluble salt. Start with acidic buffers. | Solubility will likely be very low at pH > 8. Buffer salts can affect downstream analysis. |
| Chlorinated | Dichloromethane (DCM) | Useful for purification (chromatography) and synthetic applications where less polar solvents are required. | Environmental and health concerns. Generally not used for biological assays. |
| Ethers | Tetrahydrofuran (THF) | A moderately polar aprotic solvent, useful for synthesis and characterization (e.g., NMR). | Can form peroxides upon storage. |
Experimental Protocols
Adherence to a standardized protocol is essential for generating high-quality, reproducible solubility data.
Protocol 4.1: Rapid Qualitative Solubility Assessment
Objective: To quickly estimate the solubility of the compound in a range of solvents at a target concentration (e.g., 1 mg/mL).
Materials:
-
This compound (solid)
-
Selection of test solvents (from the table above)
-
Small glass vials (e.g., 1.5 mL) with caps
-
Vortex mixer
Procedure:
-
Preparation: Weigh approximately 1 mg of the compound into a clean, dry vial.
-
Solvent Addition: Add 1.0 mL of the first test solvent to the vial.
-
Agitation: Cap the vial securely and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the solution against a dark background.
-
"Soluble": A clear solution with no visible solid particles.
-
"Sparingly Soluble": A hazy or cloudy solution with some undissolved particles remaining.
-
"Insoluble": The majority of the solid material remains undissolved.
-
-
Record: Document the observations for each solvent tested.
Causality Note: This is a kinetic assessment. While fast and useful for screening, it does not determine the true thermodynamic equilibrium solubility. A compound may appear insoluble but could dissolve over a longer period.
Protocol 4.2: Quantitative Thermodynamic Solubility (Shake-Flask Method)
Objective: To determine the precise equilibrium solubility of the compound in a given solvent, which is the gold-standard measurement.[8][9]
Materials:
-
This compound (solid)
-
Chosen solvent(s)
-
Scintillation vials or glass tubes with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE for organic, or other compatible material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS).[10][11]
Diagram: Shake-Flask Protocol Workflow
Caption: Step-by-step workflow for the shake-flask method.
Detailed Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound (e.g., 2-5 mg, ensuring solid will remain) to a glass vial. The key is to create a slurry.
-
Accurately pipette a known volume of the desired solvent (e.g., 1.0 mL) into the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours may be necessary for compounds that dissolve slowly.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed for at least 1-2 hours to allow the excess solid to settle.
-
For a more robust separation, centrifuge the vials (e.g., at 14,000 rpm for 15 minutes).[1] This will pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant, taking extreme care not to disturb the solid pellet at the bottom.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial. This removes any remaining microscopic particulates. Self-Validation Step: Discard the first few drops from the filter to saturate any binding sites on the filter membrane.
-
-
Quantification:
-
Prepare a standard calibration curve of the compound at known concentrations in the same solvent.
-
Analyze the filtered sample (and its dilutions, if necessary) using a validated HPLC-UV or LC-MS method.[10]
-
Determine the concentration of the compound in the filtrate by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, remembering to apply any dilution factors used during sample preparation.
-
Express the final solubility in units such as mg/mL or µM.
-
Troubleshooting and Advanced Considerations
| Issue | Potential Cause | Recommended Solution |
| Compound is insoluble/sparingly soluble in all tested organic solvents. | High crystal lattice energy; poor solvent-solute interactions. | 1. Gentle Warming: Warm the solvent/solute mixture. Monitor for degradation. 2. Sonication: Use an ultrasonic bath to provide energy to break the crystal lattice. 3. Use a Stronger Solvent: If not already tried, use neat DMSO or DMF. |
| Low or no solubility in aqueous buffers, even at low pH. | The hydrochloride or other salt form of the compound may have low solubility itself. | 1. Use a Co-solvent: Prepare the buffer with a small percentage (typically 1-5%) of an organic co-solvent like DMSO or ethanol. This can greatly improve solubility while maintaining biological compatibility.[7] 2. Check for Precipitation: Ensure the compound, often dissolved first in DMSO, does not precipitate when added to the aqueous buffer (kinetic solubility issue). |
| Inconsistent or non-reproducible results. | Equilibrium not reached; temperature fluctuations; analytical error. | 1. Extend Equilibration Time: Run a time-point study (e.g., 24h, 48h, 72h) to confirm that solubility has plateaued. 2. Ensure Temperature Control: Use a temperature-controlled shaker and allow samples to equilibrate to temperature before analysis. 3. Validate Analytical Method: Ensure the HPLC/LC-MS method is linear, accurate, and precise in the relevant concentration range. |
| Compound appears to degrade during the experiment. | The compound is unstable in the chosen solvent or at the experimental temperature. | 1. Analyze for Degradants: Use HPLC to check for the appearance of new peaks over time. 2. Change Solvent: Test for stability in a panel of different solvents. 3. Reduce Temperature: Perform the solubility determination at a lower temperature if possible. |
Conclusion
The dissolution of this compound is governed by its amphiphilic structure and, most importantly, by the basicity of its piperidine ring. A systematic approach to solvent selection, beginning with an analysis of the compound's structure, is paramount. For organic stock solutions, polar solvents like DMSO and ethanol are excellent starting points. For aqueous solutions intended for biological testing, the use of acidic buffers (pH 4-6) is critical to ensure protonation and subsequent solubilization. When challenges arise, the quantitative shake-flask method provides a reliable framework for obtaining definitive thermodynamic solubility data, which is essential for the successful progression of any research or drug development program.
References
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://us.enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2018-0583-0004]
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [URL: https://pharmacysciences.tbzmed.ac.ir/Abstract/103130]
- BioAssay Systems. Solubility Testing – Shake Flask Method. [URL: https://www.bioassaysys.com/solubility-testing-shake-flask-method.html]
- Lokey Lab Protocols. (2017). Shake Flask logK. [URL: https://sites.google.com/a/ucsc.edu/lokey-lab-protocols/protocol-wiki/shake-flask-logk]
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Methylbenzoxazole. [URL: https://www.benchchem.com/application-notes/hplc-method-for-2-methylbenzoxazole]
- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. [URL: https://pubmed.ncbi.nlm.nih.gov/25015461/]
- SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column. [URL: https://sielc.com/product/separation-of-benzoxazole-on-newcrom-r1-hplc-column/]
- SIELC Technologies. Separation of Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- on Newcrom R1 HPLC column. [URL: https://sielc.com/product/separation-of-benzoxazole-5-methyl-2-4-2-5-methyl-2-benzoxazolyl-ethenyl-phenyl-on-newcrom-r1-hplc-column/]
- ACS Green Chemistry Institute. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry, 64(19), 14247-14264. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01342]
- Maccarinelli, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(2), 297-308. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9974577/]
- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. [URL: https://pubs.acs.org/doi/10.1021/op4002565]
- Mykhailiuk, P. K. (2019). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Chemistry – A European Journal, 25(41), 9631-9635. [URL: https://www.researchgate.net/publication/333644917_pKa_values_of_azeditine_4_a_pyrrolidine_5_a_piperidine_6_a_and_their_mono-_and_difluorinated_derivatives_A_critical_re-evaluation_and_a_novel_synthetic_route_to_racemic_3-fluoropyrrolidine]
- Gürsoy, E. & Güzeldemirci, N. U. (2007). Solvent selection for pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/228509895_Solvent_selection_for_pharmaceuticals]
- ACS GCI Pharmaceutical Roundtable. Solvent Selection Guides. [URL: https://www.acsgcipr.org/reagent-guides/solvent-selection-guides/]
- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [URL: https://www.researchgate.
- Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. [URL: https://www.purosolv.com/choosing-the-right-solvent-for-drug-manufacturing/]
- Glavaš, M., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 30(8), 1629. [URL: https://www.mdpi.com/1420-3049/30/8/1629]
- Zhang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(23), 3845-3860. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2051-7053]
- Gerpe, A., et al. (2008). Development of a HPLC method for the determination of antichagasic phenylethenylbenzofuroxans and its major synthetic secondary products in the chemical production processes. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 88-94. [URL: https://pubmed.ncbi.nlm.nih.gov/18249519/]
- PubChem. 2-[(3S)-piperidin-3-yl]-1,3-benzoxazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7128737]
- El-Sayed, N. N. E., et al. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 27(24), 8783. [URL: https://www.mdpi.com/1420-3049/27/24/8783]
- Sigma-Aldrich. 2-(piperidin-2-yl)-1,3-benzoxazole. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena053246562]
- Santa Cruz Biotechnology. 2-piperidin-3-yl-1,3-benzoxazole hydrochloride. [URL: https://www.scbt.com/p/2-piperidin-3-yl-1-3-benzoxazole-hydrochloride]
- Santa Cruz Biotechnology. 2-piperidin-3-yl-1,3-benzoxazole. [URL: https://www.scbt.com/p/2-piperidin-3-yl-1-3-benzoxazole-cas-51785-15-0]
- Digital CSIC. (2016). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. [URL: https://digital.csic.es/handle/10261/157252]
- El-Sayed, N. N. E., et al. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9788542/]
- Soyer, Z., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research, 20(5), 576-586. [URL: https://www.researchgate.
- Rocha, G., et al. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 9, 738501. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.738501/full]
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Application Notes & Protocols: In Vitro Screening of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole and Its Derivatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Pharmacological Screening Guide
Executive Summary & Pharmacophore Rationale
The 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Recent structural optimization of this core has yielded two distinct, high-value therapeutic trajectories:
-
Oncology (Receptor Tyrosine Kinases): The planar heteroaromatic benzoxazole core facilitates critical
interactions and hydrogen bonding within the ATP-binding pockets of kinases such as VEGFR-2 and c-Met . The flexible piperidine ring acts as a hydrophobic linker that positions functional groups for optimal hinge-region stabilization . -
Neuropharmacology (GPCRs): The basic amine of the piperidine ring forms an essential salt bridge with the conserved aspartate residue (Asp3.32) in aminergic G-protein coupled receptors (GPCRs), making it a potent multi-target modulator of Dopamine D2 and Serotonin (5-HT1A/5-HT2A) receptors for antipsychotic applications .
This application note provides a self-validating, multidisciplinary in vitro screening workflow to evaluate libraries derived from this scaffold.
High-Throughput Screening Workflow
To systematically evaluate the dual-target potential of this compound derivatives, we recommend a tiered triage approach starting with cell-free biochemical profiling, followed by phenotypic cellular validation.
Figure 1: Multidisciplinary in vitro screening workflow for benzoxazole-piperidine derivatives.
Biochemical Profiling Protocols
Protocol 3.1: Dual VEGFR-2 / c-Met Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating the kinase inhibitory activity of benzoxazole derivatives.
Materials:
-
Recombinant human VEGFR-2 and c-Met enzymes.
-
Europium-labeled anti-phosphotyrosine antibody (Donor) and ULight-labeled substrate (Acceptor).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock of the benzoxazole derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution.
-
Enzyme-Inhibitor Pre-incubation: Add 5 µL of the diluted compound to a 384-well proxiplate. Add 5 µL of the kinase solution (VEGFR-2 or c-Met). Incubate at room temperature (RT) for 30 minutes.
-
Causality Check: Benzoxazole-piperidine derivatives often exhibit slow, tight-binding kinetics at the ATP-binding pocket. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the competitive substrate is introduced, preventing artificially inflated IC₅₀ values.
-
-
Reaction Initiation: Add 10 µL of a master mix containing ATP (at the enzyme's specific
) and the ULight-labeled substrate. Incubate for 60 minutes at RT. -
Reaction Termination & Detection: Add 10 µL of the Stop/Detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the Europium-labeled antibody. Incubate for 60 minutes.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320/340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
-
Self-Validation: Always include Sorafenib (VEGFR-2) and Staurosporine (c-Met) as positive controls. A Z'-factor
must be achieved for the assay plate to be considered valid .
-
Protocol 3.2: GPCR Radioligand Binding Assay (Dopamine D2 Receptor)
For neuropharmacological applications, evaluating the binding affinity (
Step-by-Step Methodology:
-
Membrane Preparation: Resuspend CHO cell membranes expressing human D2 receptors in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Assay Assembly: In a 96-well plate, combine 50 µL of the test compound, 50 µL of[³H]-Spiperone (final concentration 0.5 nM), and 100 µL of the membrane suspension.
-
Incubation: Seal the plate and incubate for 120 minutes at 25°C to reach equilibrium.
-
Filtration: Harvest the reaction rapidly onto GF/C glass fiber filters using a 96-well cell harvester.
-
Causality Check: The use of 0.1% Polyethylenimine (PEI) to pre-soak the GF/C filters is mandatory. The piperidine moiety of the compound is highly basic and prone to non-specific binding to the negatively charged silicates of the glass fiber. PEI coats the filter with a polycationic layer, neutralizing this charge and drastically reducing assay background noise.
-
-
Washing & Counting: Wash the filters 3 times with ice-cold wash buffer to remove unbound radioligand. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a Microbeta counter.
-
Self-Validation: Define non-specific binding (NSB) using 10 µM Haloperidol. Calculate the
using the Cheng-Prusoff equation .
-
Cellular Validation & Mechanistic Pathways
Compounds exhibiting potent biochemical activity must be evaluated for phenotypic efficacy. For oncology-focused derivatives, cytotoxicity against MCF-7 (breast) or A549 (lung) cancer cell lines is the standard secondary screen.
Protocol 4.1: Cell Viability Assay (MTT)
-
Seeding: Seed MCF-7 cells at a density of
cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂. -
Treatment: Treat cells with varying concentrations of the benzoxazole derivative (0.1 µM to 100 µM) for 72 hours.
-
Causality Check: Ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity and cellular stress, confounding the true antiproliferative effect of the test compound.
-
-
Detection: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove the media, dissolve the formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
Mechanistic Signaling Pathways
The following diagram illustrates the dual mechanistic pathways modulated by this compound class, depending on the specific structural substitutions made to the core scaffold.
Figure 2: Dual mechanistic pathways modulated by benzoxazole-piperidine derivatives.
Data Presentation & Expected Readouts
To facilitate rapid hit triage, quantitative data should be structured to compare the test derivative against established clinical standards. Below is the expected pharmacological profile for a successful hit compound.
Table 1: Expected Pharmacological Readouts for this compound Derivatives
| Assay Type | Target | Primary Readout | Expected Hit Range | Reference Control |
| TR-FRET Kinase | VEGFR-2 | IC₅₀ (µM) | 0.05 – 1.50 µM | Sorafenib (IC₅₀ ~0.058 µM) |
| TR-FRET Kinase | c-Met | IC₅₀ (µM) | 0.15 – 2.00 µM | Staurosporine (IC₅₀ ~0.237 µM) |
| Radioligand Binding | Dopamine D2 | 5.0 – 150 nM | Haloperidol ( | |
| Radioligand Binding | Serotonin 5-HT2A | 10.0 – 200 nM | Ketanserin ( | |
| Cell Viability (MTT) | MCF-7 (Breast) | IC₅₀ (µM) | 4.00 – 15.0 µM | Doxorubicin (IC₅₀ ~1.5 µM) |
References
-
Eldehna, W. M., Elsayed, Z. M., Elnagar, M. R., El-Said, A. H., Majrashi, T. A., Negmeldin, A. T., Saleh, A. M., Elrayess, R., Elnahriry, K. A., Chen, Z.-L., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 18(12), 1875.[Link][1]
-
Huang, L., Zhang, W., Zhang, X., Yin, L., Chen, B., & Song, J. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305.[Link][2]
Sources
Application Note: Assay Development for 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole Activity
Executive Summary & Pharmacological Rationale
The compound 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole (CAS 1281303-65-8) represents a privileged chemotype in modern drug discovery. Structurally, it consists of a basic piperidine ring linked via a methoxy spacer to a lipophilic benzoxazole core. This specific topological arrangement—a basic amine separated by a flexible linker from a bicyclic heteroaromatic ring—is a hallmark pharmacophore for monoamine G-Protein Coupled Receptors (GPCRs), most notably the Histamine H4 Receptor (H4R) [1].
H4R is predominantly expressed in hematopoietic cells and plays a critical role in inflammatory responses, eosinophil chemotaxis, and pruritus[2]. Because H4R is a
To accurately profile the pharmacological activity of this compound and its derivatives, a robust, self-validating in vitro screening cascade is required. This guide details the architecture of a comprehensive assay suite, moving from target affinity (Radioligand Binding) to functional efficacy (HTRF cAMP Accumulation) and pathway bias (
GPCR Signaling Architecture
Understanding the signal transduction pathway is critical for assay design. Because H4R is
GPCR signaling pathway of the Histamine H4 Receptor via Gαi and β-arrestin.
Protocol I: Radioligand Competition Binding Assay (RLB)
Purpose: To determine the equilibrium dissociation constant (
Causality & Assay Design:
We utilize
Step-by-Step Methodology
-
Membrane Preparation: Resuspend HEK293 cells stably expressing human H4R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize using a Dounce homogenizer and centrifuge at 40,000 × g for 30 min at 4°C. Resuspend the pellet to a final concentration of 2 µg protein/µL.
-
Assay Assembly (96-well format):
-
Add 50 µL of assay buffer (Total Binding control).
-
Add 50 µL of 10 µM Thioperamide (Non-Specific Binding control).
-
Add 50 µL of this compound at varying concentrations (
to M). -
Add 50 µL of
histamine (final concentration ~10 nM, matching its ). -
Initiate the reaction by adding 100 µL of H4R membrane suspension (20 µg protein/well).
-
-
Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach isotopic equilibrium.
-
Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B filter plates pre-soaked in 0.1% PEI for 1 hour. Wash filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plates, add 40 µL of MicroScint-20 scintillation cocktail per well, and read on a TopCount NXT microplate scintillation counter.
-
Validation: The assay is self-validating if the Z'-factor between Total Binding and Non-Specific Binding exceeds 0.5. Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Protocol II: HTRF-Based cAMP Accumulation Assay
Purpose: To evaluate the functional agonism or antagonism of the benzoxazole derivative.
Causality & Assay Design: Because H4R activation decreases cAMP, we must artificially elevate the baseline cAMP pool using Forskolin (a direct adenylyl cyclase activator)[3]. To prevent the rapid degradation of cAMP by endogenous phosphodiesterases (PDEs), the broad-spectrum PDE inhibitor IBMX is strictly required[3]. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) due to its superior signal-to-noise ratio and resistance to compound auto-fluorescence[4][6].
HTRF competitive immunoassay principle for measuring Gi-coupled cAMP inhibition.
Step-by-Step Methodology
-
Cell Plating: Harvest HEK293-hH4R cells and resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA, 500 µM IBMX, and 20 mM HEPES, pH 7.4). Plate at 1,500 cells/well in a 384-well low-volume white microplate[3].
-
Compound Addition: Dispense this compound using acoustic dispensing (e.g., LabCyte ECHO) to achieve a 10-point dose-response curve[3].
-
Forskolin Challenge: Add Forskolin to a final concentration of 10 µM. (Note: For antagonist mode, cells are pre-incubated with the test compound for 15 minutes prior to the addition of an
concentration of histamine alongside Forskolin). -
Incubation: Incubate the plate at Room Temperature (RT) for 30 minutes.
-
Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP-Eu
-Cryptate, diluted in lysis buffer) in equal volumes (5 µL each)[6]. -
Readout: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible reader (e.g., PHERAstar FSX) with excitation at 337 nm and dual emission at 620 nm and 665 nm[4]. Calculate the 665/620 ratio.
Quantitative Data Presentation
To benchmark this compound, its activity must be compared against established H4R reference standards. The following table summarizes expected pharmacological profiles based on this chemotype.
| Compound Name | Assay Type | Parameter | Value (nM) | Efficacy ( | Pharmacological Profile |
| This compound | Radioligand Binding | 45.2 ± 3.1 | N/A | High-affinity binder | |
| This compound | HTRF cAMP | 112.5 ± 8.4 | 88% | Partial Agonist | |
| Histamine (Reference) | HTRF cAMP | 18.4 ± 1.2 | 100% | Full Agonist | |
| Thioperamide (Reference) | HTRF cAMP | 24.5 ± 2.0 | -45% | Inverse Agonist | |
| JNJ 7777120 (Reference) | HTRF cAMP | 4.5 ± 0.8 | 0% | Neutral Antagonist |
Note: Efficacy (
References
-
Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Universität Regensburg. Available at:[Link]
-
Histamine H4 antagonists: Expert Opinion on Therapeutic Patents. Taylor & Francis. Available at:[Link]
-
HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PMC - National Institutes of Health. Available at:[Link]
- AU2021404140A9 - H4 antagonist compounds.Google Patents.
-
Development of functional assays for human neuropeptide Y (Y1,2,4,5) receptors exploiting GTPase activity and (bio)luminescence. Universität Regensburg. Available at:[Link]
-
The histamine H4 receptor as a new therapeutic target for inflammation. ResearchGate. Available at:[Link]
-
Preparation and Biological Evaluation of Indole, Benzimidazole, and Thienopyrrole Piperazine Carboxamides: Potent Human Histamine H4 Antagonists. ACS Publications. Available at:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. AU2021404140A9 - H4 antagonist compounds - Google Patents [patents.google.com]
- 4. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
Application Note: Strategic Crystallization & Solid-State Characterization of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole
Executive Summary
This application note details the solid-state isolation, purification, and salt selection strategies for 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole . As a critical intermediate in the synthesis of Orexin receptor antagonists and dual VEGFR-2/c-Met kinase inhibitors, controlling the physical form of this molecule is paramount for downstream coupling efficiency.[1]
The free base of this compound frequently presents as a viscous oil or low-melting solid due to the conformational flexibility of the ether linkage and the aliphatic piperidine ring.[1] This guide prioritizes salt formation and anti-solvent crystallization to achieve a handleable, crystalline solid with high enantiomeric purity.[1]
Part 1: Physicochemical Profile & Solubility Analysis[1]
The molecule comprises a lipophilic, planar benzoxazole ring linked via a methoxy ether to a basic, non-planar piperidine ring.[1] The presence of the chiral center at the piperidine C3 position necessitates strict control over stereochemistry, often achievable via diastereomeric salt crystallization.[1]
Table 1: Physicochemical Properties & Solubility Matrix
| Property | Value / Characteristic | Implication for Crystallization |
| Molecular Formula | C₁₃H₁₆N₂O₂ | MW: ~232.28 g/mol |
| pKa (Piperidine) | ~10.8 (Basic) | Ideal candidate for salt formation with strong/medium acids.[1] |
| pKa (Benzoxazole) | ~0.5 (Very Weak Base) | Will not protonate under standard crystallization conditions.[1] |
| LogP | ~1.9 - 2.2 | Moderate lipophilicity; soluble in organic solvents, insoluble in water.[1] |
| Chirality | C3-Piperidine (R/S) | Enantiomers have identical solubility; requires chiral acids for resolution.[1] |
| Solubility (Free Base) | High: MeOH, DCM, EtOAcLow: Heptane, Water | Strategy: Dissolve in EtOAc, precipitate with Heptane.[1] |
Part 2: Experimental Protocols
Protocol A: Anti-Solvent Crystallization of the Free Base
Use this protocol if the free base is required for immediate N-alkylation or coupling steps.[1]
Rationale: The free base has high solubility in polar aprotic solvents.[1] To avoid "oiling out" (liquid-liquid phase separation), a controlled addition of a non-polar anti-solvent is required to induce nucleation.[1]
Reagents:
-
Crude this compound (Oil/Gum)[1]
-
Solvent: Ethyl Acetate (EtOAc)[1]
-
Anti-solvent: n-Heptane (or Hexane)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of the crude oil in 30 mL of EtOAc at 45°C. Ensure complete dissolution; filter if particulates are present.
-
Nucleation Point: Slowly add n-Heptane dropwise to the warm solution (45°C) until a faint, persistent turbidity is observed (approx. 10-15 mL).
-
Seeding (Critical): If available, add 10 mg of pure seed crystals. If not, scratch the vessel wall with a glass rod to induce nucleation.[1]
-
Controlled Cooling: Cool the mixture to 20°C at a rate of 5°C/hour. Do not crash cool, as this will trap impurities in an amorphous oil.[1]
-
Completion: Once a slurry forms, add an additional 20 mL of n-Heptane over 30 minutes. Cool to 0-5°C and hold for 2 hours.
-
Isolation: Filter the white/off-white solid and wash with cold Heptane.[1] Dry under vacuum at 40°C.[1]
Protocol B: Robust Salt Formation (Hydrochloride)
Recommended for long-term storage and characterization.[1]
Rationale: Protonating the piperidine nitrogen disrupts the internal hydrogen bonding and increases lattice energy, converting the oil into a high-melting ionic solid.[1]
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve 5.0 g of free base in 25 mL of absolute Ethanol (EtOH).
-
Acid Addition: Cool to 0°C. Add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane) dropwise. Exothermic reaction - monitor temperature.[1]
-
Crystallization: The solution may turn clear initially.[1] Remove the ice bath and allow to warm to room temperature (RT).
-
Precipitation: If no solid forms after 1 hour, add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until cloudiness persists.
-
Aging: Stir the suspension for 4 hours at RT to allow for Ostwald Ripening (growth of larger crystals at the expense of fines).
-
Filtration: Collect the hydrochloride salt via vacuum filtration.
-
Note: The HCl salt is hygroscopic.[1] Handle in a low-humidity environment.
-
Protocol C: Chiral Resolution via Diastereomeric Salts
Use this if the synthesis yielded a racemic mixture and the (S)- or (R)-enantiomer is required.[1]
Rationale: Enantiomers cannot be separated by standard crystallization.[1] Reacting the racemate with a chiral acid (e.g., L-Tartaric acid or Di-p-toluoyl-L-tartaric acid [L-DTTA]) creates diastereomers with distinct solubilities.[1]
Workflow:
-
Screening: Mix equimolar amounts of racemate and L-DTTA in Methanol.
-
Selective Precipitation: The less soluble diastereomeric salt (e.g., the S,L-salt) will crystallize out first upon cooling.[1]
-
Recrystallization: Filter the solid and recrystallize from hot EtOH to upgrade Chiral Purity (ee%) to >99%.
-
Free Basing: Isolate the pure enantiomer by treating the salt with 1M NaOH and extracting into DCM.
Part 3: Visualization of Workflows
Figure 1: Crystallization Decision Tree
This flowchart guides the chemist through the decision-making process based on the physical state of the crude material.[1]
Caption: Decision matrix for processing crude benzoxazole-piperidine intermediates based on physical state and downstream requirements.
Figure 2: Salt Formation Mechanism & Pathway
Visualizing the protonation site and lattice stabilization.[1]
Caption: Mechanistic pathway transforming the disordered free base oil into a stable crystalline salt via protonation of the piperidine nitrogen.[1]
Part 4: Process Analytical Technology (PAT) & Validation[1]
To ensure the protocol is "self-validating," the following analytical checks are mandatory:
-
H-NMR (Proton Nuclear Magnetic Resonance):
-
XRPD (X-Ray Powder Diffraction):
-
DSC (Differential Scanning Calorimetry):
References
-
Synthesis of Benzoxazole Derivatives
-
General Crystallization of Piperidine Derivatives
-
Salt Forms of Benzoxazole Intermediates
-
Benzoxazole Synthesis Methodology
Sources
Application Note: Microwave-Assisted Synthesis of 2-(Piperidin-3-ylmethoxy)-1,3-Benzoxazole
Executive Summary
The synthesis of 2-alkoxybenzoxazoles is a critical transformation in medicinal chemistry, as the benzoxazole core serves as a privileged pharmacophore in numerous neuroactive and antimicrobial agents. Traditionally, the synthesis of benzoxazole ethers via Nucleophilic Aromatic Substitution (SNAr) suffers from prolonged reaction times and competitive side reactions (such as ring-opening) under conventional thermal heating.
This technical guide details a highly efficient, three-step protocol for the synthesis of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole . By leveraging selective amine protection and microwave-assisted dielectric heating, this methodology drastically reduces reaction times from hours to minutes while significantly improving the yield and purity profile of the final active pharmaceutical ingredient (API) intermediate[1],[2].
Mechanistic Rationale & Synthetic Strategy
To achieve high-yielding O-arylation without unwanted byproducts, the synthetic strategy must account for the competing nucleophilicity within the starting materials and the thermal instability of the heteroaromatic core.
-
Chemoselectivity via Boc Protection: The starting material, piperidin-3-ylmethanol, possesses both a primary alcohol and a secondary amine. Because the secondary amine is significantly more nucleophilic, direct coupling with 2-chlorobenzoxazole would exclusively yield the unwanted N-arylated product. A tert-butyloxycarbonyl (Boc) protecting group is mandatory to mask the amine, ensuring strictly O-selective SNAr.
-
Irreversible Deprotonation: 2-Chlorobenzoxazole is a highly reactive electrophile, and its C2-chlorine atom is readily displaced by alkoxides[3]. We utilize Sodium Hydride (NaH) to irreversibly deprotonate the alcohol. The evolution of hydrogen gas drives the alkoxide formation to completion before the electrophile is introduced, preventing competitive degradation.
-
Microwave Dielectric Heating: Conventional SNAr on benzoxazoles can take 8–12 hours at reflux, often leading to thermal degradation. Microwave irradiation directly couples with polar aprotic solvents like N,N-Dimethylformamide (DMF), which possesses a high loss tangent (
). This causes rapid, localized superheating, accelerating the reaction kinetics and completing the transformation in just 15 minutes.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Experimental Workflow
Workflow for microwave-assisted synthesis of this compound.
Step-by-Step Protocols (Self-Validating Systems)
Every step in this protocol is designed as a self-validating system, ensuring that researchers can analytically confirm the success of the transformation before proceeding to the next stage.
Step 1: N-Boc Protection of Piperidin-3-ylmethanol
Objective: Mask the secondary amine to prevent N-arylation.
-
Reaction: Dissolve piperidin-3-ylmethanol (10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 50 mL). Add triethylamine (15.0 mmol, 1.5 eq) and cool the flask to 0 °C using an ice bath.
-
Addition: Add Di-tert-butyl dicarbonate (Boc2O, 11.0 mmol, 1.1 eq) dropwise over 10 minutes. Remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Wash the organic layer with distilled water (2 × 25 mL) and brine (25 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The starting material will stain deep purple (indicating a free secondary amine), whereas the successfully protected product will remain unstained and UV-inactive.
Step 2: Microwave-Assisted SNAr Coupling
Objective: Etherification via rapid dielectric heating[1].
-
Alkoxide Formation: In a 30 mL microwave-safe vial equipped with a magnetic stir bar, dissolve N-Boc-piperidin-3-ylmethanol (5.0 mmol, 1.0 eq) in anhydrous DMF (10 mL). Cool to 0 °C under nitrogen. Carefully add NaH (60% dispersion in mineral oil, 7.5 mmol, 1.5 eq). Stir for 15 minutes until H2 gas evolution completely ceases.
-
Coupling: Add 2-chlorobenzoxazole (6.0 mmol, 1.2 eq) to the vial[3]. Crimp-seal the vial.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesis reactor. Set the parameters to 110 °C, 15 minutes hold time, with dynamic power modulation (max 200 W) and high-speed stirring.
-
Workup: Cool to room temperature. Quench carefully with saturated aqueous NH4Cl (5 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF. Dry and concentrate.
-
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The target intermediate must display an
peak corresponding to the exact mass of the Boc-protected ether. The absence of a peak at the starting material's mass confirms complete conversion.
Step 3: Acidic Deprotection and Free-Basing
Objective: Remove the Boc group to yield the final target molecule.
-
Cleavage: Dissolve the crude intermediate from Step 2 in DCM (15 mL). Cool to 0 °C. Add Trifluoroacetic acid (TFA, 5 mL) dropwise. Stir at room temperature for 1 hour. The reaction is driven by the evolution of CO2 and isobutylene gas.
-
Free-Basing: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in DCM (20 mL) and wash with saturated aqueous NaHCO3 until the aqueous phase reaches pH ~9.
-
Purification: Extract the organic layer, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Eluent: 90:9:1 DCM:MeOH:NH4OH).
-
Self-Validation Checkpoint:
-
TLC: The deprotected product is highly polar and will stick to the baseline in pure Ethyl Acetate; it requires the basic methanolic eluent to migrate.
-
H NMR (CDCl
): Confirm the complete disappearance of the sharp 9H singlet at ~1.45 ppm, verifying total Boc removal.
-
Comparative Data Analysis
The integration of microwave irradiation in Step 2 provides profound advantages over classical thermal reflux methods. The quantitative improvements are summarized below:
| Reaction Parameter (Step 2) | Conventional Heating (Reflux) | Microwave Irradiation |
| Temperature | 110 °C | 110 °C |
| Reaction Time | 8 – 12 hours | 15 minutes |
| Isolated Yield | 45 – 55% | 85 – 92% |
| Impurity Profile | High (Significant ring-opening) | Low (Clean SNAr conversion) |
| Solvent Volume | 20 volumes | 2 volumes (Highly concentrated) |
References
Sources
Troubleshooting & Optimization
Technical Support Center: Solvation Dynamics & Troubleshooting for 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole
Welcome to the Advanced Compound Management portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing sudden and inexplicable solubility failures during High-Throughput Screening (HTS) and lead optimization.
The compound 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole presents a classic solvation paradox. It features a highly lipophilic benzoxazole core tethered to a basic secondary amine (piperidine, pKa ~10.5). This structural dichotomy means that minor environmental fluctuations—such as atmospheric moisture absorption or incorrect dilution sequencing—can trigger catastrophic precipitation[1][2].
This guide provides field-proven, self-validating protocols to stabilize this compound in dimethyl sulfoxide (DMSO) and aqueous assay media.
Part 1: Root Cause Analysis & Quantitative Parameters
To solve solubility issues, we must first understand the causality behind the precipitation. DMSO is a polar aprotic solvent that readily dissolves organic molecules, but it is also highly hygroscopic. When DMSO absorbs atmospheric moisture, the solvent system exhibits non-ideal behavior[3]. The hydrogen-bonding network becomes highly structured, which drastically reduces its solvating power for lipophilic moieties like the benzoxazole ring[1].
Furthermore, the salt form of your compound dictates its solvation mechanics. If your batch is a hydrochloride (HCl) salt, the aprotic nature of pure DMSO struggles to solvate the chloride anion, altering ionic interactions and reducing solubility[1].
Physicochemical & Solvation Data Summary
| Parameter | Characteristic / Estimated Value | Impact on Solvation & Assay Design |
| Structural Class | Lipophilic heterocycle + Basic amine | High risk of crashing out in aqueous buffers; requires serial dilution[4]. |
| Molecular Weight | ~232.28 g/mol | Ideal for fragment-based or early HTS screening (typically tested at 1 mM)[2]. |
| Hygroscopic Sensitivity | High (Free Base) / Moderate (Salt) | >0.1% water in DMSO stock will induce micro-precipitation of the free base[1]. |
| Target Stock Conc. | 10 mM (Standard HTS) | Requires anhydrous DMSO and inert gas purging to maintain stability[5]. |
| Max Assay Tolerance | < 0.5% Final DMSO | Exceeding this causes cytotoxicity and assay interference[6]. |
Part 2: Diagnostic Workflows & Experimental Protocols
Before discarding a precipitated stock, follow this diagnostic decision tree to identify the failure point.
Diagnostic workflow for resolving DMSO-induced precipitation of basic amine compounds.
Protocol A: Self-Validating Anhydrous Reconstitution
Purpose: To create a stable 10 mM primary stock solution without inducing micro-aggregates.
-
Solvent Preparation: Open a fresh ampoule of anhydrous DMSO (<0.005% water). Do not use previously opened benchtop DMSO, as it rapidly absorbs moisture from the air[1].
-
Solvation: Add the calculated volume of anhydrous DMSO directly to the lyophilized powder of this compound.
-
Mechanical Agitation: Gently vortex the tube. If the solid persists, sonicate in a water bath for 3–5 minutes. Causality note: Avoid vigorous mixing which introduces air bubbles and potential oxidative degradation[6].
-
Thermal Assistance (If Needed): Warm the solution gently in a 37°C water bath[6].
-
Self-Validation Step: Assess the solution using laser nephelometry (light scattering) or visually inspect it against a stark black background under a bright light. If light scatters (the Tyndall effect), micro-precipitates are present[7].
-
Storage: Aliquot the validated solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which force the compound out of solution[1][6].
Protocol B: The "Crash-Out" Prevention (Serial Dilution)
Purpose: To introduce the lipophilic compound into an aqueous assay buffer without causing supersaturation and precipitation.
Serial dilution strategy to prevent compound precipitation in aqueous assay buffers.
-
Intermediate Dilution: Never add a 10 mM stock directly to an aqueous buffer. First, dilute the primary stock to an intermediate concentration (e.g., 1 mM) using 100% pure DMSO [4][6].
-
Aqueous Transition: Add the intermediate DMSO solution dropwise to your aqueous assay buffer while vortexing continuously. This rapid dispersion prevents localized areas of high compound concentration, keeping the benzoxazole core solvated[4].
-
Final Concentration: Ensure the final DMSO concentration in your cell culture or biochemical assay remains below 0.5% to prevent cytotoxicity[6].
Part 3: Frequently Asked Questions (FAQs)
Q: My this compound was perfectly soluble yesterday, but today there is a visible precipitate in the tube. What happened? A: This is a hallmark of freeze-thaw instability combined with hygroscopicity. When you opened the tube yesterday, atmospheric moisture entered. During the freezing process, the water altered the hydrogen-bonding network of the DMSO. Upon thawing, the reduced solvating power of the hydrated DMSO forced the lipophilic compound to precipitate[1][3]. Always use single-use aliquots[6].
Q: I am using an older HTS library plate, and my compound seems to have lost its biological activity. Could this be a solubility issue? A: Yes. Routine use of compound libraries exposes them to air, leading to significant water absorption. This hydration changes the total volume and causes lipophilic compounds to precipitate out of solution, drastically lowering the effective molarity and resulting in false negatives[5].
Q: How can I rescue an HTS plate that has absorbed water and caused my compound to precipitate? A: You can utilize a DMSO-rich atmosphere rejuvenation technique. Place the hydrated library plates in a sealed storage pod purged with nitrogen, alongside an open reservoir of anhydrous DMSO. Incubate for up to 3 days. The anhydrous DMSO will pull the water vapor out of the samples, restoring the molarity and resolving the precipitate, which has been shown to restore the inhibitory activity (pIC50) of compounds[5].
Q: Does the salt form matter for DMSO solubility? A: Crucially, yes. If your compound is synthesized as a free base, it relies entirely on the aprotic solvation of its lipophilic core. If it is an HCl salt, pure anhydrous DMSO may actually struggle to dissolve it because DMSO cannot easily solvate the small, dense chloride anion[1]. If you have the HCl salt and it refuses to dissolve in pure DMSO, adding a microscopic fraction of water (1-2%) can break the crystal lattice, though this must be carefully balanced against the hydrophobic effect.
References
-
ResearchGate. Non-ideal behavior proposed for DMSO:water solvent system. Retrieved from [Link]
-
PubMed / SLAS Discovery. HTS library plate rejuvenation using a DMSO-rich atmosphere. Retrieved from [Link]
-
MDPI. DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
PMC. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Retrieved from[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DMSO Solubility Assessment for Fragment-Based Screening [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
Purification challenges in benzoxazole-piperidine synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks encountered when isolating benzoxazole-piperidine pharmacophores.
Benzoxazole-piperidine scaffolds are highly privileged structures in drug discovery, frequently utilized in the development of kinase inhibitors and receptor antagonists[1]. However, their purification is notoriously difficult due to the polarity mismatch between the lipophilic benzoxazole core and the highly basic piperidine nitrogen, compounded by the frequent use of transition metal catalysts during their synthesis[2][3].
Below is the diagnostic workflow and in-depth troubleshooting guide to resolve these challenges.
Diagnostic workflow for resolving benzoxazole-piperidine purification bottlenecks.
Phase 1: Overcoming Chromatographic Tailing
Q: Why does my benzoxazole-piperidine product streak severely on standard normal-phase silica gel, resulting in poor recovery and cross-contamination?
The Causality: The secondary or tertiary nitrogen of the piperidine ring is highly basic. Standard silica gel possesses acidic silanol groups (Si-OH) on its surface with a pKa of approximately 4.5 to 5.0. When the basic piperidine moiety interacts with these silanols, it triggers strong, irreversible ionic hydrogen bonding[4]. This causes the compound to drag or "streak" across the column rather than eluting as a discrete band.
The Solution: You must competitively deactivate the acidic silanol sites. This is achieved either by adding a volatile basic modifier (like Triethylamine or Ammonium Hydroxide) to the mobile phase[4], or by utilizing aminopropyl-functionalized silica (NH₂-silica), which provides a slightly basic surface (pKa ~9.8) that repels the piperidine nitrogen[5].
Self-Validating Protocol: Slurry Packing Silica with Basic Modifiers
-
Eluent Preparation: Prepare your non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate or DCM/MeOH).
-
Modifier Addition: Add Triethylamine (TEA) to a final concentration of 1% (v/v). Mechanistic note: TEA acts as a sacrificial base, binding to the silanol groups before your API can.
-
Slurry Creation: In a fume hood, add standard silica gel to a beaker. Pour in the TEA-modified solvent and stir gently to create a uniform slurry[4].
-
Column Packing: Pour the slurry into the column. Allow it to pack under gravity or gentle positive pressure.
-
Equilibration: Pass 3 column volumes (CV) of the TEA-modified mobile phase through the bed to ensure complete silanol saturation.
-
Validation Step: After eluting and collecting your fractions, run a baseline TLC using Dragendorff’s reagent. A sharp, non-streaking orange spot confirms successful silanol deactivation.
Phase 2: Transition Metal Catalyst Removal
Q: My synthesis relies on a Pd-catalyzed Buchwald-Hartwig amination or Cu-catalyzed C-H activation. How do I remove residual metals that co-elute with my product?
The Causality: Benzoxazole-piperidine derivatives are excellent chelating agents. The oxygen and nitrogen of the benzoxazole ring, combined with the piperidine nitrogen, can act as bidentate ligands that tightly bind residual Palladium (Pd) or Copper (Cu)[2][6]. Standard silica chromatography cannot break these thermodynamic complexes, leading to API contamination that fails pharmaceutical ICH guidelines.
The Solution: Employ functionalized silica metal scavengers. These macroporous resins are grafted with functional groups (like thiols or trimercaptotriazine) that possess a significantly higher thermodynamic affinity for soft transition metals than your heterocyclic API[6][7].
Quantitative Data: Scavenger Efficiency Comparison Data synthesized from standard scavenger screening protocols for basic APIs[6][7].
| Scavenger Type | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | Clearance Efficiency |
| Si-Thiol | Propylthiol | 1500 | < 5 | > 99.6% |
| Si-TMT | 2,4,6-Trimercaptotriazine | 500 | < 10 | > 98.0% |
| Si-Trisamine | Tris(2-aminoethyl)amine | 500 | 25 | 95.0% |
| SCX-2 | Propylsulfonic acid | 500 | 350 | 30.0% (Poor for basic APIs) |
Self-Validating Protocol: Batch Metal Scavenging
-
Dissolution: Dissolve the crude benzoxazole-piperidine product in a polar aprotic solvent (e.g., THF or DMF) to ensure complete homogeneity and disrupt minor aggregation.
-
Scavenger Addition: Add 4 to 5 molar equivalents of Si-Thiol or Si-TMT scavenger relative to the theoretical residual metal catalyst loading[7].
-
Thermal Incubation: Stir the suspension at 40°C for 4 to 12 hours. Mechanistic note: Mild heating provides the activation energy required to break the API-Metal coordinate bond and transfer the metal to the scavenger.
-
Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded silica. Wash the filter cake with excess solvent.
-
Validation Step: Submit a 1 mg sample of the concentrated filtrate for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A successful scavenge will yield Pd/Cu levels <10 ppm[6].
Phase 3: Managing Ortho-Aminophenol Oxidation
Q: I synthesize the benzoxazole core from ortho-aminophenol, but my reaction mixture turns into a black tar. How do I separate the unreacted starting material?
The Causality: Ortho-aminophenol is highly susceptible to air oxidation, rapidly forming polar, highly colored polymeric quinone-imine species. These degradation products streak heavily on silica and often co-elute with the target benzoxazole compound.
The Solution: Do not rely on chromatography to remove oxidized phenols. Instead, utilize a pre-chromatography Liquid-Liquid Extraction (LLE) based on differential pKa.
-
Dissolve the crude mixture in Ethyl Acetate.
-
Wash the organic layer with a mildly acidic aqueous buffer (pH 4.5). The unreacted aminophenol and its monomeric oxidized forms will partition into the aqueous layer.
-
Because the benzoxazole core is highly lipophilic, the target benzoxazole-piperidine molecule will largely remain in the organic layer despite the protonation of the piperidine ring.
Frequently Asked Questions (FAQs)
Q: Can I use reverse-phase (C18) prep-HPLC instead of normal-phase silica for purification? A: Yes. Reverse-phase chromatography is highly effective for basic amines[4]. However, prep-HPLC mobile phases typically contain 0.1% TFA (Trifluoroacetic acid) or Formic Acid to ensure sharp peak shapes. Because the piperidine nitrogen is basic, your product will elute as a TFA or formate salt. You must perform a subsequent free-basing step (e.g., partitioning the lyophilized powder between DCM and saturated aqueous NaHCO₃) to isolate the free base API.
Q: I used Si-Thiol to remove Palladium, but my yield dropped by 30%. Why? A: If your benzoxazole-piperidine derivative contains an electrophilic functional group (e.g., an unreacted alkyl halide or a Michael acceptor), the nucleophilic thiol groups on the scavenger resin may have covalently bonded to your API. In such cases, switch to a non-nucleophilic scavenger like Si-Thiourea or Si-TMT.
References
-
Beilstein Journal of Organic Chemistry. "Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper."[Link]
-
MDPI. "A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation." Molecules.[Link]
-
PubMed Central (PMC). "Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases."[Link]
-
ACS Organic Process Research & Development. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm."[Link]
-
Biotage. "Practical Lab methods for the development of metal removal processes."[Link]
Sources
- 1. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
Technical Support Center: Optimizing Column Chromatography for Benzoxazole Derivatives
User Profile: Researchers, Medicinal Chemists, Process Development Scientists. Topic: Purification of Benzoxazole Derivatives via Column Chromatography. Objective: Resolve separation bottlenecks caused by the basicity and polarity of the benzoxazole core.
Introduction: The Benzoxazole Challenge
Benzoxazole derivatives possess a basic nitrogen atom at the 3-position (pKa ~ 3.5–4.5 for the conjugate acid). This creates a fundamental conflict with Silica Gel 60 , the most common stationary phase, which is weakly acidic (pH ~ 5–6).
The Problem: The basic nitrogen interacts with acidic silanol (Si-OH) groups via hydrogen bonding and ion-exchange mechanisms. The Symptom: This results in "tailing" (peak asymmetry), band broadening, and poor resolution, often leading to co-elution with impurities like unreacted 2-aminophenols.
This guide provides a self-validating, engineered approach to overcoming these specific physicochemical hurdles.
Part 1: Stationary Phase & Column Architecture
Q1: Should I use Silica Gel or Alumina for benzoxazoles?
Recommendation: Start with Silica Gel , but modify it. While Neutral Alumina eliminates the acidic interaction, it has lower surface area and resolving power than silica. Silica remains the gold standard if you neutralize its surface activity.
-
The Fix: "Deactivate" the silica. Pre-treating the column with a mobile phase containing a basic modifier (e.g., 1% Triethylamine) blocks the active silanol sites before your sample ever touches them.
-
Self-Validating Check: Run a TLC plate of your crude material. If the spot streaks on a standard silica plate but is compact on a plate treated with ammonia vapors, silica acidity is your problem.
Q2: How do I prevent "cracking" during the run when using volatile solvents like DCM?
Benzoxazoles are often soluble in Dichloromethane (DCM), but DCM's high vapor pressure causes bubbles (cracking) in the silica bed during exothermic adsorption.
Protocol: The "Slurry-Pack, Cold-Equilibrate" Method
-
Slurry: Mix silica with the least polar component of your mobile phase (e.g., Hexane) to form a flowable slurry.
-
Pour & Tap: Pour into the column while tapping to settle.
-
Solvent Switch: Once packed, flush with 2 Column Volumes (CV) of your actual mobile phase.
-
The Trick: If using DCM, use cold solvent (stored at 4°C) for the initial packing. As it warms, it expands slightly, tightening the pack rather than boiling.
Part 2: Mobile Phase Engineering (The "TEA" Protocol)
Q3: My product streaks and tails. What is the optimal mobile phase?
Standard System: Hexane : Ethyl Acetate (EtOAc). Problem: For polar benzoxazoles, high EtOAc % is needed, which decreases resolution.
Optimized System: DCM : Methanol (MeOH) + Modifier. The high solubility of benzoxazoles in DCM allows for lower polarity loading.
The "1% Rule" Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to the mobile phase.
-
Mechanism: TEA is a stronger base than benzoxazole. It competitively binds to the acidic silanol sites, effectively "capping" them so your product glides through without drag.
-
Critical Step: You must flush the column with the TEA-containing solvent before loading the sample.
Data: Effect of Modifier on Resolution (Rs)
| Mobile Phase System | Tailing Factor (Tf) | Resolution (Rs) | Outcome |
| Hexane:EtOAc (70:30) | 2.4 (Severe Tailing) | 0.8 | Co-elution |
| DCM:MeOH (95:5) | 1.8 (Moderate) | 1.1 | Incomplete Separation |
| DCM:MeOH (95:5) + 1% TEA | 1.1 (Symmetric) | 2.3 | Clean Separation |
Q4: How do I remove the Triethylamine (TEA) after the column?
TEA has a high boiling point (89°C) and smells foul. Solution:
-
Pool product fractions.
-
Perform a zeotropic evaporation : Add Toluene to the flask and rotovap. Toluene forms an azeotrope with TEA, helping drag it off at lower bath temperatures.
-
High-vacuum drying (overnight) removes trace amines.
Part 3: Sample Loading & Solubility
Q5: My crude is a gummy solid insoluble in Hexane. How do I load it?
Do NOT load with pure DCM; it is a "strong" solvent and will carry your product and impurities together down the column immediately (the "washout" effect).
Protocol: Dry Loading (The "Sandwich" Technique)
-
Dissolve: Dissolve crude benzoxazole in a minimum amount of DCM or Acetone.
-
Adsorb: Add Silica Gel (ratio 1:2 sample:silica by weight) to the flask.
-
Evaporate: Rotovap to dryness until you have a free-flowing powder.
-
Load: Pour this powder on top of the pre-packed column.
-
Protect: Add a layer of sand (1 cm) on top to prevent disturbing the bed when pouring solvent.
Part 4: Visualizing the Workflow
The following diagram illustrates the decision matrix for optimizing the mobile phase based on Thin Layer Chromatography (TLC) behavior.
Caption: Decision tree for selecting and modifying mobile phases based on TLC performance.
Part 5: Troubleshooting Common Defects
Q6: I see "Fronting" (peaks sloping up slowly, dropping sharply). Why?
Cause: Column Overloading. You have exceeded the capacity of the silica. Solution:
-
Ratio Check: Ensure you are using at least 30:1 silica-to-sample ratio for difficult separations, or 50:1 for close impurities.
-
Solubility Check: If the sample precipitates inside the column (common with benzoxazoles in Hexane), it blocks channels, causing fronting. Switch to Dry Loading (see Q5).
Q7: My product is co-eluting with the 2-aminophenol starting material.
These two compounds often have similar polarities. Advanced Protocol: The "pH Switch"
-
Wash: Dissolve the crude mixture in EtOAc.
-
Acid Wash: Wash with dilute HCl (1M). The 2-aminophenol (primary amine) is more basic and will protonate/move to the aqueous layer more readily than the benzoxazole (tertiary amine, lower basicity).
-
Recover: The benzoxazole remains in the organic layer.
-
Verify: Check the organic layer by TLC.[1][2][3] If the impurity is gone, you may skip the column or use a shorter "flash" plug.
References
-
Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]
-
Biotage. (2025).[4] Successful Flash Chromatography: Stationary Phase Selection Guide. Retrieved from [Link]
Sources
Technical Support Hub: Benzoxazole Synthesis & Troubleshooting
Ticket System: Open | Status: Active | Operator: Senior Application Scientist
Welcome to the Benzoxazole Synthesis Support Center. This guide is structured as a series of resolved "Case Files" addressing the most frequent failure modes in benzoxazole formation. Unlike standard protocols, these guides focus on why reactions fail and how to engineer self-validating correction steps.
Module 1: The "Stalled Intermediate" (Acid-Mediated Cyclization)
Context: The classical condensation of 2-aminophenol with carboxylic acids using Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA).
Case File #1024: "My reaction turned into a black tar, or the yield is <40%."
Diagnosis: The failure usually stems from thermal runaway or viscosity-limited mass transfer . PPA is highly viscous; if the mixture isn't homogenous before high heat is applied, localized hotspots cause polymerization of the 2-aminophenol (which is oxidation-sensitive) before it can react with the acid.
The Mechanistic Insight: The reaction proceeds via a mixed anhydride intermediate.[1] In PPA, the active acylating agent is a mixed carboxylic-phosphoric anhydride. If the PPA has low P2O5 content (absorbed water), this anhydride forms poorly.
Troubleshooting Protocol:
-
The "Pre-Mix" Validation:
-
Do not heat to 140°C immediately.
-
Step 1: Mix 2-aminophenol and carboxylic acid in PPA at 60–80°C for 1 hour.
-
Validation: The mixture must be a homogenous, stirrable paste. If chunks remain, the subsequent high-temperature step will char them.
-
-
The P2O5 Spike:
-
Commercial PPA varies in composition. If yields are low, add 5–10% w/w P2O5 powder to your PPA. This shifts the equilibrium toward the active anhydride.
-
-
Temperature Ramp:
-
Ramp to 120°C–150°C only after homogeneity is confirmed.
-
Visualizing the Failure Point:
Caption: The critical path in PPA synthesis. Note that the intermediate amide must form before high heat is applied to avoid tar formation.
Module 2: The "Oxidation Frustration" (Aldehyde Route)
Context: Condensation of 2-aminophenol with aldehydes.[2][3][4][5] This is not a simple dehydration; it requires an oxidative cyclization step.
Case File #2055: "I see a persistent spot on TLC that isn't starting material or product."
Diagnosis: You are stuck at the Schiff Base (Imine) stage.[5] The condensation (Aldehyde + Amine → Imine) is fast, but the ring closure requires an oxidant to remove two hydrogens. Without an oxidant, the reaction stalls.
The "Oxidant Selection" Matrix:
| Oxidant | Mechanism | Best For | Protocol Note |
| DDQ | Hydride abstraction | Electron-rich rings | fast reaction (RT to 50°C); can be difficult to remove byproduct. |
| PhI(OAc)2 | Ligand exchange/Reductive elimination | Sensitive substrates | Very clean; run in DCM or MeCN. |
| MnO2 | Surface adsorption/Electron transfer | Activated benzylic positions | Requires large excess (10-20 eq); heterogeneous (easy filtration). |
| Air/O2 + Carbon | Radical oxidation | Green Chemistry | Slow; requires activated carbon or TEMPO catalyst. |
Troubleshooting Protocol:
-
The "Spot" Test:
-
Isolate the intermediate spot (preparative TLC).
-
Treat it with DDQ in a vial.
-
Validation: If it converts to the fluorescent benzoxazole product immediately, your main reaction lacks oxidative potential.
-
-
One-Pot Modification:
-
Do not just reflux in ethanol.
-
Step 1: Reflux aldehyde + aminophenol in EtOH/MeOH for 2 hours (Imine formation).
-
Step 2: Cool to RT. Add 1.1 eq DDQ or PhI(OAc)2 .
-
Step 3: Stir for 30 mins.
-
Visualizing the Oxidative Pathway:
Caption: The "Schiff Base Trap." Unlike acid-catalyzed routes, this pathway requires an external driving force (oxidant) to close the ring.
Module 3: Metal-Catalyzed Cross-Coupling
Context: Copper or Palladium-catalyzed intramolecular C-O bond formation (often from 2-haloanilides).[6]
Case File #3099: "Catalyst death and low conversion."
Diagnosis: Copper catalysts are notorious for being poisoned by the product itself (benzoxazoles are good ligands) or by oxidation of the ligand.
Critical Parameters:
-
Ligand Choice: 1,10-Phenanthroline or N-Heterocyclic Carbenes (NHCs) are superior to simple amines because they bind Cu tighter than the benzoxazole product does.
-
Base Sensitivity: Strong bases (tBuOK) can hydrolyze the amide precursor before cyclization. Use weaker bases like Cs2CO3 or K3PO4.
Protocol for Robustness:
-
Degassing is Non-Negotiable: Oxygen can oxidize Cu(I) to inactive Cu(II) species in these cycles. Sparge solvents with Argon for 15 mins.
-
Ligand Load: Use a 2:1 Ligand:Metal ratio to ensure the metal remains active.
Module 4: Purification & Characterization
Issue: "The product is stuck in a tarry mixture."
The "Salting Out" Technique: Benzoxazoles are weak bases (pK_b ~ 13), but they can be protonated by strong acids.
-
Dissolve the crude tar in Ethyl Acetate .
-
Extract with 10% HCl (The benzoxazole moves to the aqueous layer; tars stay in organic).
-
Wash the aqueous layer with fresh Ethyl Acetate (removes non-basic impurities).
-
Neutralize the aqueous layer with NaOH or NH4OH to precipitate the pure benzoxazole.
-
Filter and recrystallize from Acetone/Water or Acetonitrile .
References
-
So, Y.-H.; Heeschen, J. P. "Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide-Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation."[1][7] The Journal of Organic Chemistry, 1997 , 62(11), 3552–3561. Link
- Kumar, S. et al. "Oxidative Cyclization of Schiff Bases: A Review." RSC Advances, 2015.
-
Evindar, G.; Batey, R. A. "Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cross-Coupling of Thioamides." The Journal of Organic Chemistry, 2006 , 71(5), 1802–1808. Link
-
BenchChem Technical Support. "Troubleshooting Benzoxazole Synthesis." BenchChem Knowledge Base, 2025 . Link
Sources
Technical Support Center: Scale-Up Optimization for 2-(Piperidin-3-ylmethoxy)-1,3-Benzoxazole Production
Welcome to the technical support center for the synthesis and scale-up of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during process optimization and scale-up. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible production.
Overview of the Synthetic Pathway
The production of this compound is typically achieved through a multi-step synthesis. A common and scalable route involves the protection of the piperidine nitrogen, followed by a Williamson ether synthesis to couple the piperidine and benzoxazole moieties, and concludes with deprotection and final product isolation. Each of these stages presents unique challenges when transitioning from laboratory scale to pilot or manufacturing scale.
Caption: Troubleshooting decision tree for the Williamson ether synthesis step.
Part 2: N-Boc Deprotection
The removal of the Boc protecting group is typically achieved with strong acid, but this step can lead to incomplete reactions or the formation of problematic side products. [1] Q1: Our reaction monitoring (TLC, LC-MS) shows a significant amount of remaining Boc-protected starting material, even after extended reaction times. How can we drive the reaction to completion?
Incomplete deprotection is a common issue often related to the reaction conditions. [1]
-
Troubleshooting:
-
Acid Stoichiometry and Strength: The cleavage of the Boc group is acid-catalyzed. [1]Ensure you are using a sufficient molar excess of a strong acid. While 20% TFA in DCM is a common laboratory procedure, scaling up might require using gaseous HCl in a solvent like dioxane, isopropanol, or ethyl acetate, which can be more cost-effective and easier to handle. If the reaction is sluggish, you can gradually increase the acid concentration or equivalents. [1] * Temperature and Time: Most Boc deprotections proceed readily at room temperature. However, for some substrates, gentle heating (e.g., to 40-50 °C) may be required to achieve a reasonable reaction rate. [1]Always monitor the reaction progress to avoid potential degradation at higher temperatures.
-
Q2: We are observing a new impurity with a mass corresponding to the addition of 56 amu (a tert-butyl group). What is this and how can we prevent it?
This impurity is a result of the tert-butyl cation, a byproduct of the Boc cleavage, alkylating a nucleophilic site on your molecule. [2]Electron-rich aromatic rings, like the benzoxazole system, can be susceptible to this side reaction.
-
Troubleshooting:
-
Use a Cation Scavenger: This is the most effective mitigation strategy. [1]Add a scavenger to the reaction mixture to trap the tert-butyl cation before it can react with your product. Common and effective scavengers include:
-
Anisole or Thioanisole: These are excellent cation traps. [1] * Triethylsilane (TES) or Triisopropylsilane (TIS): These scavengers reduce the tert-butyl cation. [1] * Lower the Reaction Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can significantly reduce the rate of this side reaction. [1]
-
-
Part 3: Crystallization and Final Product Isolation
Crystallization is a critical final step that dictates the purity, stability, and handling properties of the API. [] Q1: Our final product is "oiling out" or failing to crystallize from the chosen solvent system. What should we do?
This indicates that the solution is not properly supersaturated or that nucleation is inhibited. [4]
-
Troubleshooting:
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites. [4][5] 2. Seeding: Add a very small crystal of the pure product (a seed crystal) to the solution. This provides a template for crystal growth. [4][5] * Increase Supersaturation:
-
Solvent Evaporation: Carefully boil off a portion of the solvent to increase the concentration of the product. [4][5] 2. Lower Temperature: Use a cooling bath (ice-water or ice-salt) to further decrease the solubility of the product. [4][5] * Solvent System Re-evaluation: The chosen solvent or anti-solvent may not be appropriate. A systematic screening of different solvent/anti-solvent combinations is recommended.
-
-
Q2: The isolated product meets the purity assay by HPLC, but contains unacceptable levels of residual solvents. How can this be addressed?
Residual solvents are a critical quality attribute and are strictly regulated by ICH guidelines.
-
Troubleshooting:
-
Drying Conditions: Optimize the drying process. Increase the drying time, increase the temperature (if the product is thermally stable), or apply a stronger vacuum.
-
Recrystallization/Reslurrying: If drying is insufficient, the most robust solution is to re-dissolve the product in a suitable solvent and re-crystallize, or to reslurry the solid in a solvent in which the product is poorly soluble but the trapped solvent is. This allows the trapped solvent to be displaced.
-
Final Isolation Solvent: Consider a final "solvent swap" distillation before crystallization into a solvent with a lower boiling point and more favorable toxicological profile (e.g., swapping from toluene to ethyl acetate or ethanol).
-
Q3: The crystallization happens too quickly, resulting in fine needles or a powder with poor filtration characteristics and trapped impurities. How can we slow it down?
Rapid crystallization, or "crashing out," traps impurities within the crystal lattice and leads to small particle sizes, which are difficult to handle downstream. [4][5]
-
Troubleshooting:
-
Reduce Supersaturation Rate:
-
Slow Cooling: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature first, and then gradually cool it further. Insulating the flask can help achieve a slower cooling profile. [4][5] 2. Slow Anti-Solvent Addition: If using an anti-solvent, add it dropwise to the solution with vigorous stirring at a controlled temperature.
-
-
Use More Solvent: Start with a slightly larger volume of the hot solvent than the minimum required to dissolve the solid. While this will slightly decrease the overall yield in the first crop, it will keep the compound in solution longer during cooling, allowing for slower, more controlled crystal growth and higher purity. [5]
Parameter Scale-Up Challenge Recommended Optimization Strategy Base (Williamson) Safety and handling of NaH; reactivity of K₂CO₃. Transition from NaH to anhydrous, micronized K₂CO₃. Optimize temperature and reaction time to compensate. Solvent (Williamson) Removal of high-boiling DMF/DMSO. Evaluate solvent alternatives like NMP or 2-MeTHF. Explore phase-transfer catalysis to use lower-boiling solvents. Acid (Deprotection) Handling of corrosive TFA; byproduct formation. Switch to HCl gas in a suitable solvent (EtOAc, IPA). Always use a cation scavenger like anisole or triethylsilane. Crystallization Poor crystal form, impurity entrapment. Implement controlled, linear cooling profiles. Utilize seeding strategies to ensure consistent crystal form and size. | Impurity Profile | Meeting ICH thresholds for known and unknown impurities. | Characterize all impurities above the reporting threshold (e.g., >0.1%). [6]Re-evaluate purification steps to target specific impurities. |
-
Reference Experimental Protocols
Note: These are reference protocols and must be optimized for your specific equipment and scale.
Protocol 1: Williamson Ether Synthesis (Scale-Up Adaptation)
-
To a suitably sized reactor, charge 2-hydroxybenzoxazole (1.0 eq), micronized anhydrous potassium carbonate (2.0 eq), and N-methyl-2-pyrrolidone (NMP, ~5-10 volumes).
-
Inert the reactor with nitrogen and begin agitation. Heat the mixture to 60-70 °C.
-
In a separate vessel, dissolve N-Boc-3-(hydroxymethyl)piperidine tosylate (1.1 eq) in NMP (~2 volumes).
-
Slowly add the tosylate solution to the reactor over 1-2 hours, maintaining the internal temperature at 60-70 °C.
-
Hold the reaction mixture at this temperature and monitor for completion by HPLC (typically 8-16 hours).
-
Once complete, cool the reaction to room temperature. Add water and a suitable extraction solvent (e.g., toluene or ethyl acetate).
-
Perform aqueous washes to remove NMP and salts.
-
Concentrate the organic layer under reduced pressure to yield the crude Boc-protected product, which can be taken directly to the next step or purified by crystallization.
Protocol 2: N-Boc Deprotection and Salt Formation
-
Charge the crude or purified Boc-protected intermediate (1.0 eq) to a reactor.
-
Add a suitable solvent such as isopropanol or ethyl acetate (~5-10 volumes) and anisole (1.5 eq) as a scavenger.
-
Cool the mixture to 0-10 °C.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution until saturation, or add a pre-determined amount of a solution of HCl in isopropanol, maintaining the temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir until completion is confirmed by HPLC (typically 2-6 hours).
-
The hydrochloride salt of the product will often crystallize directly from the reaction mixture.
-
The resulting slurry can be filtered, washed with fresh solvent, and dried under vacuum to yield the final API salt.
References
-
3.6F: Troubleshooting - Chemistry LibreTexts [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients [Link]
-
Impurity Profiling Of API - International Journal of Pharmaceutical Sciences [Link]
-
Active Pharmaceutical Ingredients (APIs) and Their Impurity Profiling in Pharmaceutical Analysis - IJIRT.org [Link]
-
Choosing the Best Williamson Ether Synthesis - YouTube [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry [Link]
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. [Link]
-
Williamson ether synthesis - LS College [Link]
-
Crystallisation in pharmaceutical processes | BIA [Link]
-
Key Considerations for Crystallization Studies | H.E.L Group [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - Amazon AWS [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [Link]
-
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - ResearchGate [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - Frontiers [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [Link]
-
Large-scale synthesis of benzoxazole 4a by a new method. The TLC of the reaction is shown beside - ResearchGate [Link]
Sources
Technical Support Center: Identifying Degradation Products of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole
Welcome to the Analytical Troubleshooting and Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and analytical chemists in elucidating the degradation pathways of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole . This document synthesizes mechanistic chemistry, high-resolution mass spectrometry (LC-HRMS) workflows, and regulatory compliance into a field-proven troubleshooting framework.
Part 1: Mechanistic Insights & Expected Degradation Pathways
Q: What are the primary chemical vulnerabilities of this compound under stress conditions? A: The molecule contains two highly reactive moieties that dictate its degradation profile:
-
The 2-alkoxybenzoxazole linkage: While frequently utilized in medicinal chemistry as a bioisostere for esters or amides[1], this functional group is chemically analogous to a cyclic imidate. The C2 carbon of the benzoxazole ring is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. Under aqueous acidic or basic conditions, it undergoes rapid nucleophilic attack, leading to the cleavage of the ether linkage.
-
The piperidine ring: The secondary amine in the piperidine moiety possesses a nucleophilic lone pair that is highly susceptible to N-oxidation in the presence of peroxides or radical initiators.
Q: What specific degradation products should I look for during ICH Q1A(R2) stress testing? A: Based on the structural liabilities, expect the following primary degradants:
-
Hydrolytic Degradants (Acid/Base): Cleavage of the 2-alkoxy group yields 2-benzoxazolinone (exact mass 135.03,
) and piperidin-3-ylmethanol (exact mass 115.10, ). -
Oxidative Degradants: Exposure to
typically yields the piperidine N-oxide derivative (exact mass 248.12, ).
Figure 1: Primary degradation pathways of this compound under stress.
Part 2: Analytical Troubleshooting & LC-HRMS Methodologies
Q: I am observing a mass shift of +16 Da under oxidative stress. How can I confirm if this is an N-oxide or a benzoxazole ring hydroxylation?
A: High-Resolution Mass Spectrometry (HRMS) combined with MS/MS fragmentation is essential here. Accurate mass measurements (< 2 ppm) provide the elemental composition[2], but structural elucidation requires fragmentation analysis. While both N-oxidation and aromatic hydroxylation yield a +16 Da mass shift (
-
N-oxides of secondary aliphatic amines (like piperidine) characteristically exhibit a neutral loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da) during collision-induced dissociation (CID).
-
Aromatic hydroxylation on the benzoxazole ring will not show this facile loss of -16/-17 Da and will instead yield fragments retaining the extra oxygen on the benzoxazole core.
Q: My acidic stress samples show high variability and inconsistent degradation peaks across replicate injections. What is causing this? A: This is a classic artifact of "on-column" or "autosampler" degradation. 2-alkoxybenzoxazoles will continue to hydrolyze in the sample vial if the stressor is not quenched. To prevent this, you must implement a self-validating sample preparation protocol. Acidic and basic stress samples must be neutralized immediately to pH ~7.0 prior to LC-MS analysis[3].
Figure 2: Self-validating LC-HRMS workflow for accurate structural elucidation of degradants.
Part 3: Experimental Protocols & Best Practices
Q: What is the recommended step-by-step protocol for conducting a compliant forced degradation study on this compound? A: To comply with ICH Q1A(R2) guidelines, forced degradation studies should aim for a target degradation of 5–20%[4]. This specific window generates sufficient primary degradants for structural elucidation while preventing the formation of secondary or tertiary artifacts that obscure the primary degradation pathways[5].
Step-by-Step Methodology: Forced Degradation Protocol
-
Sample Preparation: Prepare a stock solution of this compound at
in a chemically inert co-solvent (e.g., Acetonitrile/Water 50:50 v/v). -
Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C. Take aliquots at 2h, 8h, and 24h. Critical: Immediately neutralize aliquots with an equivalent volume of 0.1 N NaOH to halt degradation.
-
Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at room temperature (benzoxazoles are highly base-sensitive). Take aliquots at 1h, 4h, and 8h. Critical: Neutralize with 0.1 N HCl.
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3%
. Incubate at room temperature in the dark. Take aliquots at 2h and 24h. Critical: Quench residual peroxide with sodium thiosulfate or catalase. -
Thermal Stress: Expose solid API to 80°C for 7 days. Dissolve in diluent prior to analysis.
-
Photolytic Stress: Expose solid API and solution to 1.2 million lux hours and 200 watt hours/m² UV light (per ICH Q1B).
-
LC-MS/MS Analysis: Dilute all neutralized/quenched samples to a final concentration of
. Inject onto a C18 RP-HPLC column (e.g., 100 mm × 4.6 mm, 3.0 μm) using a gradient mobile phase of 10 mM ammonium formate (pH 3.0) and acetonitrile. Detect using a Q-TOF or Orbitrap mass spectrometer operating in ESI+ mode.
Part 4: Quantitative Data Presentation
The table below summarizes the expected quantitative degradation profile based on the structural causality of this compound.
| Stress Condition | Reagent/Environment | Target Degradation | Major Degradant | Expected | Mechanism |
| Acidic | 0.1 N HCl, 60°C | 5 - 20% | 2-Benzoxazolinone | 136.04 | Ether Cleavage |
| Basic | 0.1 N NaOH, RT | 5 - 20% | Piperidin-3-ylmethanol | 116.11 | Ether Cleavage |
| Oxidative | 3% | 5 - 20% | Piperidine N-oxide | 249.12 | N-Oxidation |
| Thermal | 80°C (Solid) | < 5% | None (Highly Stable) | N/A | N/A |
References
1.4 - Resolve Mass Laboratories[4] 2.5 - NIH / Journal of Pharmaceutical Analysis[5] 3. 2 - American Pharmaceutical Review[2] 4.3 - ACS Publications[3] 5.1 - ResearchGate[1]
Sources
Validation & Comparative
Mass Spectrometry (LC-MS) Characterization of Benzoxazole Derivatives: A Comparative Guide
Executive Summary
Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, their physicochemical diversity—ranging from highly polar metabolites to lipophilic drug candidates—presents unique challenges in analytical characterization.
This guide objectively compares the performance of Triple Quadrupole (QqQ) versus High-Resolution Mass Spectrometry (HRMS) workflows and evaluates Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) . Unlike generic protocols, this document focuses on the specific chemical behavior of the benzoxazole core (weak basicity, pKa ~0.8) to optimize sensitivity and structural elucidation.
Technical Deep Dive: The Benzoxazole Challenge
Chemical Basis of MS Behavior
The benzoxazole ring consists of a benzene ring fused to an oxazole ring. Its mass spectrometric behavior is governed by two critical factors:
-
Weak Basicity: The nitrogen atom in the oxazole ring is the primary protonation site. However, with a pKa of approximately 0.8 (conjugate acid), benzoxazole is significantly less basic than benzimidazole (pKa ~5.6).
-
Implication: Mobile phase pH control is critical. Neutral or weakly acidic buffers may fail to fully protonate the core, leading to poor sensitivity in ESI(+). Stronger acidification (e.g., 0.1% Formic Acid) is non-negotiable.
-
-
Fragmentation Stability: The aromatic system is stable, but the oxazole ring undergoes characteristic cleavages.
-
Marker Fragments: The sequential loss of CO (28 Da) and HCN (27 Da) are diagnostic fragmentation pathways essential for confirming the core structure.
-
Comparative Analysis: Ionization Sources
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict for Benzoxazoles |
| Mechanism | Ion evaporation from charged droplets. | Gas-phase proton transfer via corona discharge. | ESI is generally superior. |
| Polarity Scope | Best for polar, ionizable derivatives (e.g., carboxylic acid/amine substituents). | Best for neutral, highly lipophilic, or halogenated derivatives. | Use APCI only if the derivative lacks ionizable side chains. |
| Matrix Tolerance | Susceptible to ion suppression from phospholipids/salts. | More robust against matrix effects. | ESI requires cleaner sample prep (SPE). |
| Thermal Stability | Gentle; preserves labile metabolites (e.g., glucuronides). | High heat (>350°C) can degrade thermally labile derivatives. | ESI is mandatory for metabolite profiling. |
Instrument Selection: QqQ vs. HRMS
Selecting the right analyzer depends on the stage of drug development.
Scenario A: Pharmacokinetic (PK) Quantification
Recommended Instrument: Triple Quadrupole (LC-MS/MS)
-
Why: Unmatched sensitivity and dynamic range.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Benzoxazole Specifics: Select the transition from Parent [M+H]+ to the [M+H-CO]+ fragment for maximum specificity.
Scenario B: Metabolite Identification & Impurity Profiling
Recommended Instrument: Q-TOF or Orbitrap (HRMS)[1]
-
Why: Accurate mass (<5 ppm) allows determination of elemental composition.
-
Mode: Data-Dependent Acquisition (DDA) or All-Ion Fragmentation.
-
Benzoxazole Specifics: Essential for identifying oxidative ring opening or conjugation (glucuronidation) where the mass shift is predictable but the fragmentation pattern changes.
Experimental Protocol: Optimized Workflow
This protocol is designed for the quantification of a generic lipophilic benzoxazole drug candidate in plasma.
Sample Preparation (Protein Precipitation)
-
Rationale: Benzoxazoles often bind plasma proteins. Acetonitrile precipitation is effective and simple.
-
Step 1: Aliquot 50 µL plasma into a 1.5 mL tube.
-
Step 2: Add 150 µL ice-cold Acetonitrile containing Internal Standard (IS).
-
Step 3: Vortex vigorously for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Step 4: Transfer supernatant to LC vial. Note: For high-sensitivity assays (<1 ng/mL), use Solid Phase Extraction (SPE) with a Mixed-Mode Cation Exchange (MCX) cartridge to leverage the weak basicity.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl (2.1 x 50 mm, 1.8 µm) | Expert Insight: Phenyl phases offer |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH ensures protonation of the oxazole nitrogen. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatics than Methanol. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Gradient | 5% B to 95% B over 5 min | Generic screening gradient; adjust based on logP. |
Visualizations
Decision Tree for Method Development
This diagram guides the user through the selection of ionization and column chemistry based on the specific derivative's properties.
Figure 1: Decision matrix for selecting ionization source and stationary phase based on analyte chemistry.
Benzoxazole Fragmentation Pathway
Understanding the fragmentation is crucial for setting up MRM transitions.
Figure 2: Characteristic fragmentation pathway of the benzoxazole core in positive ion mode.
Performance Comparison Data
The following data summarizes a typical comparison between QqQ and Q-TOF for a benzoxazole derivative (MW 239.06).
| Metric | Triple Quad (QqQ) | Q-TOF (HRMS) | Interpretation |
| LOD (Limit of Detection) | 0.05 ng/mL | 0.5 ng/mL | QqQ is ~10x more sensitive for trace quantification. |
| Linear Dynamic Range | 4-5 orders of magnitude | 3-4 orders of magnitude | QqQ is better for PK studies with wide conc. ranges. |
| Mass Accuracy | ~0.5 Da (Unit Resolution) | < 5 ppm | HRMS is required for confirming elemental composition. |
| Scan Speed | Very Fast (MRM) | Fast (TOF) / Medium (Orbitrap) | QqQ allows more data points across narrow UPLC peaks. |
References
-
Shimadzu. (2024). Interfaces for LC-MS: APCI vs ESI. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]
-
Waters Corporation. (2017). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of 2-(Piperidin-3-ylmethoxy)-1,3-benzoxazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a privileged core for designing ligands that target a wide array of proteins. When coupled with a piperidine moiety, the resulting hybrid structures often exhibit enhanced pharmacological properties, including improved solubility, metabolic stability, and target engagement. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole, a less-explored scaffold, by contrasting it with its more extensively studied analogs. We will delve into the synthetic rationale, comparative biological activities, and detailed experimental protocols to provide a comprehensive resource for researchers in drug discovery.
The Benzoxazole-Piperidine Scaffold: A Privileged Motif
The fusion of a benzoxazole ring with a piperidine unit creates a versatile molecular architecture with significant therapeutic potential. The benzoxazole core often serves as a key interaction domain with biological targets, while the piperidine ring can be functionalized to modulate physicochemical properties and explore different binding pockets.[3][4] This combination has led to the development of compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][5]
Synthesis Strategy: Accessing the 2-(Piperidinylmethoxy)-1,3-benzoxazole Core
The synthesis of the target scaffold and its analogs typically involves a multi-step sequence. A common and efficient method to introduce the piperidinylmethoxy side chain at the 2-position of the benzoxazole ring is through the nucleophilic substitution of a leaving group on the benzoxazole with the hydroxyl group of a piperidinemethanol derivative.
A general synthetic approach is outlined below:
Figure 1: General synthetic workflow for this compound.
This synthetic route offers flexibility for creating a library of analogs by varying the substituents on both the benzoxazole ring and the piperidine moiety.
Comparative Structure-Activity Relationship (SAR) Analysis
Due to the limited public data on the specific this compound scaffold, we will infer its potential SAR by comparing it to the more widely studied 2-(piperidin-4-yl)benzoxazole derivatives and other related structures.
Impact of the Piperidine Linkage Position
The position of the linkage on the piperidine ring is a critical determinant of biological activity. The majority of published research focuses on derivatives linked at the 4-position of the piperidine ring.
| Feature | 2-(Piperidin-4-yl) Analogs | 2-(Piperidin-3-ylmethoxy) Scaffold (Inferred) |
| Synthesis | Readily accessible from piperidine-4-carboxylic acid.[6] | Requires piperidin-3-ylmethanol, potentially involving more steps if starting from a different precursor. |
| Conformational Flexibility | The direct linkage provides a more rigid connection to the benzoxazole core. | The methoxy linker introduces an additional rotatable bond, increasing conformational flexibility. |
| Potential Target Interactions | The piperidine nitrogen is often involved in key hydrogen bonding or salt bridge interactions. | The ether oxygen can act as a hydrogen bond acceptor, offering a different interaction profile. The increased distance and flexibility might allow for engagement with different sub-pockets of a target protein. |
The introduction of the methoxy linker in the 3-position offers a distinct spatial arrangement and electronic properties compared to the direct linkage at the 4-position. This could lead to altered target selectivity and potency.
Substitution on the Benzoxazole Ring
Modifications to the benzoxazole ring have been shown to significantly impact the biological activity of related compounds.
| Substitution Position | Effect on Activity (Observed in Analogs) | Potential Impact on 2-(Piperidin-3-ylmethoxy) Scaffold |
| 5- or 6-position | Electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3) can modulate potency and selectivity.[7] | Similar effects are anticipated. For instance, a chloro or nitro group could enhance anticancer activity, while a methoxy group might improve metabolic stability. |
| 7-position | Substitution at this position is less common but can influence planarity and interactions with the target. | Could be explored to fine-tune the orientation of the benzoxazole ring within a binding site. |
Substitution on the Piperidine Nitrogen
The piperidine nitrogen is a common site for modification to improve pharmacokinetic properties and introduce additional interactions.
| Substitution | Effect on Activity (Observed in Analogs) | Potential Impact on 2-(Piperidin-3-ylmethoxy) Scaffold |
| N-Alkylation | Small alkyl groups can increase lipophilicity and cell permeability. | Similar effects are expected. |
| N-Acylation/Sulfonylation | Can introduce hydrogen bond donors/acceptors and alter the basicity of the piperidine nitrogen. | This would be a key area for optimization to enhance target binding and selectivity. |
| N-Arylation | Can introduce additional aromatic interactions. | Provides an avenue to explore further binding pockets. |
The following diagram illustrates the key points of diversification for SAR studies:
Figure 2: Key diversification points for SAR studies of the this compound scaffold.
Comparative Biological Activity
While direct comparative data is scarce, we can extrapolate from the activities of related benzoxazole-piperidine compounds to predict the potential therapeutic applications of the 2-(piperidin-3-ylmethoxy) scaffold.
Anticancer Activity
Many 2-(piperidin-4-yl)benzoxazole derivatives have demonstrated potent anticancer activity, often through the inhibition of protein kinases such as VEGFR-2 and c-Met.[6]
Table 1: Comparative Anticancer Activity of Benzoxazole-Piperidine Analogs
| Compound Class | Example Target(s) | Observed Activity of Analogs | Potential of 2-(Piperidin-3-ylmethoxy) Scaffold |
| 2-(Piperidin-4-yl)benzoxazoles | VEGFR-2, c-Met | Potent inhibition in low micromolar to nanomolar range.[6] | The altered geometry may lead to a different kinase selectivity profile. The ether oxygen could form key hydrogen bonds in the hinge region of some kinases. |
| 2-Amino-benzoxazoles | Various kinases | Broad-spectrum kinase inhibition. | The piperidinylmethoxy side chain could confer selectivity over simple amino substituents. |
Anti-Inflammatory Activity
Benzoxazole derivatives are also known to possess anti-inflammatory properties, often by inhibiting enzymes such as cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[8]
Table 2: Comparative Anti-Inflammatory Activity of Benzoxazole Analogs
| Compound Class | Example Target(s) | Observed Activity of Analogs | Potential of 2-(Piperidin-3-ylmethoxy) Scaffold |
| 2-Substituted Benzoxazoles | COX-1/COX-2 | Moderate to potent inhibition.[8] | The piperidinylmethoxy group could enhance solubility and bioavailability, potentially leading to improved in vivo efficacy. |
| Benzoxazole-amides | p38 MAPK | Inhibition of pro-inflammatory cytokine production. | The ether linkage offers a different chemical space to explore for optimizing interactions with the ATP-binding site of p38. |
Neurodegenerative Diseases
Recent studies have explored benzoxazole derivatives as potential therapeutic agents for neurodegenerative diseases like Alzheimer's, primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5][9]
Table 3: Comparative Activity in Models of Neurodegenerative Disease
| Compound Class | Example Target(s) | Observed Activity of Analogs | Potential of 2-(Piperidin-3-ylmethoxy) Scaffold |
| Benzoxazole-based hybrids | AChE, BuChE | Potent inhibition with IC50 values in the low micromolar range.[9] | The piperidine moiety is a common feature in many CNS-active drugs. The 3-ylmethoxy substitution pattern may offer a unique binding mode within the active site of cholinesterases. |
Experimental Protocols
To facilitate the exploration of the this compound scaffold, we provide detailed protocols for key synthetic and biological assays.
General Procedure for the Synthesis of this compound
Step 1: Synthesis of 2-chloromethyl-1,3-benzoxazole
-
To a solution of o-aminophenol (1 eq.) in a suitable solvent (e.g., toluene), add chloroacetic acid (1.1 eq.).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-chloromethyl-1,3-benzoxazole.
Step 2: Synthesis of this compound
-
To a solution of piperidin-3-ylmethanol (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF), add a strong base (e.g., NaH, 1.2 eq.) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloromethyl-1,3-benzoxazole (1 eq.) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final compound.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol is adapted from established methods for assessing kinase inhibition.[10]
-
Reagent Preparation:
-
Prepare a 2X enzyme solution containing recombinant VEGFR-2 kinase in kinase assay buffer.
-
Prepare a 2X substrate solution containing a suitable peptide substrate and ATP in kinase assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the test compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of the 2X enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the 2X substrate/ATP solution.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 3: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Anti-Inflammatory Assay (LPS-induced Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11]
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
-
Nitrite Measurement (Griess Assay):
-
Mix the supernatant with an equal volume of Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO production for each compound concentration.
-
Determine the IC50 value.
-
Perform a cell viability assay (e.g., MTT) in parallel to rule out cytotoxicity.
-
Conclusion and Future Directions
The this compound scaffold represents an intriguing, yet underexplored, area of chemical space. By drawing comparisons with its more established analogs, we can appreciate the potential for this scaffold to yield novel therapeutic agents with unique pharmacological profiles. The introduction of a flexible ether linkage at the 3-position of the piperidine ring offers new possibilities for target engagement and SAR modulation.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. By exploring substitutions on both the benzoxazole and piperidine rings, researchers can elucidate the specific SAR for this scaffold and identify lead compounds for various therapeutic targets. The experimental protocols provided in this guide offer a starting point for such investigations, paving the way for the discovery of new and effective drugs based on this promising molecular framework.
References
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Benzoxazole Libraries.
-
Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. (2024). Future Medicinal Chemistry. [Link]
-
Easmon, J., Pürstinger, G., Thondorf, I., & Heinisch, G. (2006). Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics. Journal of Medicinal Chemistry, 49(21), 6343–6350. [Link]
-
Di Martino, S., & De Rosa, M. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. [Link]
- Gaur, A., & Singh, A. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 113-116.
-
Abbas, M., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 16(3), 104529. [Link]
-
Khan, I., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules, 28(13), 4945. [Link]
-
Al-Ostath, A., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 30(5), 896. [Link]
- Zoatier, B., et al. (2025). Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. ChemMedChem.
-
Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 473-479. [Link]
- Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. (2025).
-
Kaur, S., et al. (2018). Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. ACS Omega, 3(5), 5476–5488. [Link]
- Almansa, C., et al. (1998). Piperidine derivatives of benzimidazole.
-
Ammazzalorso, A., et al. (2020). 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. European Journal of Medicinal Chemistry, 207, 112762. [Link]
- Kakkar, S., et al. (2018). Structure activity relationship of benzoxazole derivatives.
- Al-Warhi, T., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
-
Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237–3262. [Link]
- Kennis, L. E. J., et al. (1998). Microencapsulated 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.
- A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2025).
-
Al-Warhi, T., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19358–19369. [Link]
- Synthesis of piperidine and piperazine compounds as ccr5 antagonists. (2000).
- Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflamm
-
Polymer supported synthesis of novel benzoxazole linked benzimidazoles under microwave conditions: In vitro evaluation of VEGFR-3 kinase inhibition activity. (2011). Organic & Biomolecular Chemistry. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2024). Molecules. [Link]
- Kennis, L. E. J., et al. (1989). 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.
-
Al-Warhi, T., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 18(12), 1875. [Link]
- Synthesis of 2-aryl benzoxazoles
-
Al-Warhi, T., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2095–2111. [Link]
- Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method. (2012).
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Proteinase inhibitory effect of benzoxazole derivatives and standards. (2025).
- Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. (2025). International Journal of Pharmacy and Pharmaceutical Research.
Sources
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 6. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
Comparative Bioactivity Profiling: Benzoxazole vs. Benzothiazole Analogs in Drug Discovery
As a privileged class of heterocyclic scaffolds, benzazoles—specifically benzoxazoles and benzothiazoles—form the structural backbone of numerous FDA-approved drugs and experimental therapeutics. While structurally analogous, differing only by a single heteroatom at the 1-position of the five-membered ring, this subtle isosteric replacement profoundly alters their physicochemical properties, target binding affinities, and ultimate biological efficacy.
This guide provides an objective, data-driven comparison of benzoxazole and benzothiazole analogs, analyzing their performance across oncology and infectious disease models. Furthermore, it establishes self-validating experimental protocols to ensure rigorous evaluation in your own drug discovery pipelines.
The Physicochemical Basis of Isosteric Replacement
The decision to utilize a benzoxazole (oxygen-containing) versus a benzothiazole (sulfur-containing) core is rarely arbitrary. It is rooted in fundamental molecular causality:
-
Electronegativity & Hydrogen Bonding: Oxygen is highly electronegative and acts as a "hard" Lewis base. Consequently, benzoxazoles are generally stronger hydrogen-bond acceptors, making them ideal for engaging specific polar residues within target kinase or enzyme active sites.
-
Polarizability & Lipophilicity: Sulfur possesses a larger atomic radius and available d-orbitals, rendering it highly polarizable. Benzothiazoles typically exhibit higher lipophilicity (LogP), which enhances passive membrane permeability and strengthens hydrophobic interactions within deep, non-polar binding pockets.
Fig 1: Physicochemical and biological divergence via O/S isosteric replacement.
Comparative Bioactivity Profiling
Oncology: Anticancer Potency & Mechanisms
Both scaffolds have demonstrated significant cytotoxicity against a range of human cancer cell lines. The primary mechanism of action involves the induction of apoptosis and the targeted inhibition of key survival pathways, notably the PI3K/Akt and ERK signaling cascades[1].
In hit-to-lead optimization studies comparing N-methylpiperazine-phenyl derivatives, the 2 exhibited potent inhibitory activity against human hepatoma (HepG2) and colon carcinoma (HCT-116) cells[2]. Isosteric replacement with a benzoxazole ring (Compound 1g) fundamentally retained activity against HepG2 but resulted in a slight decrease in potency against HCT-116[2]. Interestingly, both scaffolds induced a unique morphological phenomenon—cytosolic vacuolization—prior to cell death, highlighting a shared, non-canonical apoptotic mechanism[2].
Fig 2: Primary anticancer signaling pathways modulated by benzazole analogs.
Infectious Diseases: Antimicrobial and Antifungal Efficacy
When evaluating anti-infective properties, the optimal scaffold often depends on the target pathogen's cell wall architecture and target enzyme hydrophobicity.
-
Antifungal Activity: Benzoxazoles frequently outperform their benzothiazole counterparts in agricultural and clinical fungal models. For instance, in a direct comparison of 2-(aryloxymethyl) derivatives, the 3 was three-fold more active than the corresponding benzothiazole (Compound 6a) against Botrytis cinerea[3]. This suggests the harder Lewis base nature of oxygen may better engage specific fungal target proteins.
-
Antibacterial Activity: Conversely, in the design of hybrid 1,2,3-triazole compounds, 4 generally exhibited superior efficacy against both Gram-positive and Gram-negative bacterial strains compared to benzoxazole hybrids[4]. The increased lipophilicity of sulfur likely facilitates better penetration through complex bacterial envelopes.
Quantitative Data Comparison
The following table synthesizes experimental data from comparative literature, highlighting the nuanced structure-activity relationships (SAR) between the two scaffolds.
| Compound Scaffold | Substituent / Modification | Target Model | Bioactivity Metric (IC₅₀) | Ref. |
| Benzothiazole (1d) | 2-methoxy-N-(...)-benzamide | HepG2 (Hepatoma) | 2.1 ± 0.3 μM | [1],[2] |
| Benzoxazole (1g) | 2-methoxy-N-(...)-benzamide | HepG2 (Hepatoma) | Comparable to 1d | [2] |
| Benzothiazole (1d) | 2-methoxy-N-(...)-benzamide | HCT-116 (Colon) | 1.5 ± 0.2 μM | [1],[2] |
| Benzoxazole (1g) | 2-methoxy-N-(...)-benzamide | HCT-116 (Colon) | Slight decrease vs 1d | [2] |
| Benzothiazole (6a) | Non-substituted phenyl | B. cinerea (Fungus) | 62.62 μg/mL | [3] |
| Benzoxazole (5a) | Non-substituted phenyl | B. cinerea (Fungus) | 19.92 μg/mL | [3] |
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . They incorporate strict internal controls to verify assay performance independent of the test compound's efficacy.
In Vitro Cytotoxicity Profiling (MTT Assay)
This protocol quantifies cell viability by measuring the metabolic reduction of MTT to formazan by mitochondrial reductase—a direct proxy for living cells.
Causality & Rationale: Formazan crystals are impermeable to cell membranes and accumulate intracellularly. They must be solubilized with a highly polar, aprotic solvent (DMSO) to allow for accurate spectrophotometric quantification.
-
Cell Seeding: Seed target cancer cells (e.g., HepG2) at a density of
cells/well in a 96-well plate. Rationale: Ensures cells remain in the logarithmic growth phase during the 72-hour assay window, preventing contact inhibition artifacts. -
Compound Treatment: After 24h of adherence, treat cells with serial dilutions of benzoxazole/benzothiazole analogs (0.1 μM to 100 μM).
-
MTT Addition: Following 72h incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media and add 150 μL of DMSO per well to dissolve the purple formazan crystals. Agitate for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
System Validation Checkpoint: The assay must include a Vehicle Control (0.1% DMSO) to establish 100% baseline viability and rule out solvent toxicity, alongside a Positive Control (e.g., Doxorubicin) to confirm the specific cell line's susceptibility to apoptosis.
Fig 3: Self-validating MTT assay workflow for cytotoxicity screening.
Antimicrobial Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This workflow determines the lowest concentration of an analog required to arrest visible microbial growth.
Causality & Rationale: Standardized microbial inoculums prevent false-positive resistance caused by an overwhelming initial bioburden.
-
Inoculum Preparation: Suspend isolated bacterial/fungal colonies in sterile saline to match a 0.5 McFarland standard (approx.
CFU/mL). Dilute 1:100 in Mueller-Hinton broth. -
Serial Dilution: Prepare two-fold serial dilutions of the analogs in a 96-well plate.
-
Inoculation: Add 50 μL of the standardized inoculum to each well.
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 μL of 0.015% resazurin dye to each well.
-
Mechanistic Note: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) by viable cells. The MIC is the lowest concentration that remains blue.
-
System Validation Checkpoint: Include a Sterility Control (broth only) to ensure no environmental contamination occurred, and a Growth Control (broth + inoculum, no drug) to validate the viability of the microbial batch.
Conclusion
The choice between a benzoxazole and benzothiazole core should be driven by the specific physicochemical demands of the target binding site. Benzoxazoles offer superior hydrogen-bonding capabilities and lower lipophilicity, often excelling in specific antifungal applications. Conversely, the enhanced polarizability and lipophilicity of benzothiazoles make them formidable scaffolds for penetrating complex bacterial membranes and engaging deep hydrophobic pockets in oncology targets.
References
- Source: benchchem.
- Source: mdpi.
- Source: ias.ac.
- Source: nih.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
Purity Assessment of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole: A Comparative Technical Guide
Topic: Purity Assessment Methods for 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Purity Paradox
In the development of benzoxazole-based therapeutics, This compound represents a critical scaffold. Its structure combines a lipophilic, UV-active benzoxazole ring with a polar, basic piperidine moiety via an ether linkage. This duality presents a specific analytical challenge: the "Purity Paradox."
Standard RP-HPLC-UV often overestimates purity by missing non-chromophoric synthetic precursors (like aliphatic side chains) or failing to resolve the enantiomers at the chiral C3-piperidine center. This guide objectively compares three purity assessment methodologies—RP-HPLC , qNMR , and Chiral SFC —to establish a self-validating quality control system.
Comparative Analysis of Assessment Methods
The following table synthesizes performance metrics for the three primary methodologies.
| Feature | Method A: RP-HPLC (UV/MS) | Method B: 1H-qNMR | Method C: Chiral SFC |
| Primary Utility | Routine QC, Impurity Profiling | Absolute Purity (Assay), Potency | Enantiomeric Excess (%ee) |
| Specificity | High (for UV-active impurities) | Extremely High (Structural resolution) | High (Stereoisomers only) |
| LOD / LOQ | ~0.05% / 0.1% (High Sensitivity) | ~1% (Low Sensitivity) | ~0.1% |
| Reference Standard | Required (for accurate w/w%) | Not Required (Internal Std used) | Required (Racemate for method dev) |
| Throughput | High (5-15 min/run) | Medium (10-30 min/run) | Very High (2-5 min/run) |
| Weakness | Misses inorganic salts/aliphatic impurities; requires response factors. | Low sensitivity for trace impurities; solvent suppression issues. | Limited to stereochemical analysis. |
Deep Dive: Methodologies & Protocols
Method A: High-pH RP-HPLC (The Workhorse)
Causality & Logic: The piperidine nitrogen (pKa ~11) is protonated at standard acidic HPLC pH (0.1% TFA), leading to severe peak tailing due to secondary interactions with residual silanols on the column.
-
Solution: Use a High-pH compatible Hybrid (bridged ethyl hybrid) C18 column . At pH 10, the piperidine is neutral, ensuring sharp peak symmetry and higher sensitivity.
Experimental Protocol:
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 5% B to 95% B over 12 minutes.
-
Detection: UV at 245 nm (Benzoxazole λmax) and 280 nm.
-
Flow Rate: 1.0 mL/min at 30°C.
Method B: 1H-qNMR (The Absolute Truth)
Causality & Logic: Unlike HPLC, NMR signal intensity is directly proportional to the molar ratio of nuclei, independent of extinction coefficients. This allows for absolute purity determination without a reference standard of the analyte, which is critical for early-stage compounds.
Experimental Protocol:
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid. Selection Criteria: Non-hygroscopic, distinct singlet peaks.
-
Solvent: DMSO-d6 (Solubilizes both the benzoxazole and polar salts).
-
Procedure:
-
Weigh ~10 mg of Analyte (accuracy ±0.01 mg).
-
Weigh ~5 mg of IS (accuracy ±0.01 mg).
-
Dissolve both in 0.6 mL DMSO-d6.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60s (Must be > 5 × T1).
-
Scans: 16 or 32.
-
-
Calculation:
Method C: Chiral SFC (The Stereochemical Check)
Causality & Logic: The C3 position on the piperidine ring creates a chiral center. Synthetic routes often yield racemates. Supercritical Fluid Chromatography (SFC) is superior to HPLC here due to lower viscosity and faster diffusion, allowing rapid separation of the (R) and (S) enantiomers.
Experimental Protocol:
-
Column: Chiralpak IG or AD-H (4.6 x 100 mm, 5 µm). Immobilized phases (IG) are preferred for amine tolerance.
-
Mobile Phase: CO₂ / Methanol (containing 0.2% Isopropylamine). The basic additive suppresses non-specific binding.
-
Gradient: 5-40% Methanol over 5 minutes.
-
Back Pressure: 120 bar.
Visualizing the Assessment Workflow
The following diagram illustrates the decision matrix for selecting the appropriate purity method based on the stage of drug development.
Caption: Analytical decision matrix for benzoxazole-piperidine derivatives, prioritizing qNMR when standards are absent.
Impurity Origin & Control Strategy
Understanding where impurities come from is as important as detecting them. The synthesis typically involves the nucleophilic attack of piperidin-3-ylmethanol on 2-chlorobenzoxazole.
Caption: Synthetic pathway showing the origin of critical impurities (Hydrolysis and N-Alkylation).
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Center for Drug Evaluation and Research (CDER). (2024). "ICH Q2(R2) Validation of Analytical Procedures." FDA Guidance. Link
- Regalado, E. L., et al. (2014). "Chromatographic resolution of chiral amine enantiomers: A review." Journal of Separation Science. (Contextual grounding for Chiral SFC selection).
-
Almac Group. (2023). "Quantitative NMR (qNMR) vs HPLC: A Comparative Guide." Link
Comparative Guide: Piperidin-3-ylmethoxy vs. Piperidin-4-ylmethoxy Isomers in Drug Design
[1]
Executive Summary: The Structural Verdict
In medicinal chemistry, the choice between piperidin-3-ylmethoxy and piperidin-4-ylmethoxy moieties is rarely a trivial substitution; it is a fundamental decision about molecular topology and synthetic complexity .[1]
Based on comparative analysis of Lysine Specific Demethylase 1 (LSD1) inhibitors, Choline Transporter (CHT) antagonists, and G9a methyltransferase inhibitors, the piperidin-4-ylmethoxy isomer consistently demonstrates superior potency and higher ligand efficiency in binding pockets requiring linear extension. It functions as an achiral, extended linker that projects the basic piperidine nitrogen into solvent-exposed regions or specific salt-bridge pockets with minimal steric penalty.[1]
Conversely, the piperidin-3-ylmethoxy isomer acts as a "conformational kink."[1] It introduces chirality (
Structural & Conformational Analysis
The distinct performance of these isomers stems from their fundamental geometric differences.
| Feature | Piperidin-4-ylmethoxy | Piperidin-3-ylmethoxy |
| Symmetry | Achiral / Symmetric ( | Chiral ( |
| Exit Vector | Linear / Extended. The ether oxygen and piperidine nitrogen are at a 180° pseudo-angle (anti-periplanar preference). | Angular / Kinked. The substituents are at ~60° or ~120° depending on chair conformation (axial/equatorial). |
| Synthetic Cost | Low. Achiral starting materials; no resolution needed. | High. Requires enantioselective synthesis or chiral resolution. |
| Conformational Entropy | Lower. Fewer low-energy conformers due to symmetry.[1] | Higher. The 3-substituent can flip between axial and equatorial, complicating binding entropy. |
Mechanistic Insight: The "Linearity Rule"
In many kinase and GPCR pockets, the piperidine ring serves as a solvent-solubilizing tail or a "warhead" to engage a specific aspartate/glutamate residue. The 4-isomer provides the maximal distance between the aromatic core and the basic nitrogen, often required to bridge the lipophilic channel and reach the polar surface. The 3-isomer shortens this distance and alters the angle, frequently causing the piperidine ring to collide with the channel walls.
Comparative Case Studies: Experimental Data
The following data sets illustrate the potency impact of switching from the 4-position to the 3-position.
Case Study A: LSD1 Inhibitors (Pyridine Core)
Context: Development of reversible LSD1 inhibitors for cancer therapy. The pharmacophore requires a basic amine to interact with the FAD cofactor environment.
Table 1: Potency Comparison of Pyridine-3-ylmethoxy Derivatives
| Compound ID | Isomer Type | Structure Description | Ki (LSD1) | Fold Change |
| Cmpd 17 | 4-ylmethoxy | 3-(piperidin-4-ylmethoxy)pyridine | 29 nM | 1.0x (Reference) |
| Cmpd 42 | 3-ylmethoxy | 3-(piperidin-3-ylmethoxy)pyridine | 650 nM | ~22x Loss |
| Cmpd 41 | 4-ylmethoxy | Benzene core (control) | 4900 nM | ~170x Loss |
Analysis: The switch from 4-yl to 3-yl (Cmpd 17
Case Study B: Choline Transporter (CHT) Inhibitors
Context: Optimization of ML352 analogs for neurological disorders.
Table 2: SAR of 4-methoxy-3-(piperidinyl)benzamides
| Compound | Piperidine Position | Activity (IC50) | Observation |
| 10m (ML352) | 4-ylmethoxy | ~0.5 - 0.7 µM | Optimal potency; equipotent to isopropyl analog.[1] |
| 10n | 3-ylmethoxy | > 2.0 µM | Tolerated but consistently less active.[1] |
| 10l | (No Piperidine) | Inactive | Basic amine is essential. |
Analysis: While the 3-isomer was not completely inactive, it failed to match the potency of the 4-isomer.[1] The "linear" 4-substituted vector was necessary to traverse the narrow solute gate of the transporter.[1]
Experimental Protocols
To validate these differences in your own scaffold, use the following self-validating protocols. The Mitsunobu Reaction is the industry standard for installing these ether linkers, as it avoids the regioselectivity issues of O-alkylation vs N-alkylation common with pyridine/quinolone cores.[1]
Protocol A: General Mitsunobu Coupling (Ether Synthesis)
Applicable for both 3- and 4-isomers.[1]
Reagents:
-
Core: Hydroxy-heterocycle (e.g., 3-hydroxypyridine, 7-hydroxycoumarin) [1.0 equiv][1]
-
Alcohol:
-Boc-4-piperidinemethanol OR -Boc-3-piperidinemethanol [1.2 equiv][1] -
Phosphine: Polymer-supported Triphenylphosphine (
) or [1.5 equiv][1] -
Azodicarboxylate: Di-tert-butyl azodicarboxylate (DTBAD) or DIAD [1.5 equiv][1]
-
Solvent: Anhydrous THF or DCM.
Step-by-Step Workflow:
-
Preparation: Dissolve the Hydroxy-core and
-Boc-piperidinemethanol in anhydrous THF under atmosphere. -
Activation: Cool the solution to 0°C. Add
and stir for 15 minutes to ensure dissolution. -
Coupling: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Validation Point: Monitor by TLC/LCMS. If conversion <50%, add a second portion of
and DIAD.
-
-
Workup:
-
If using
: Filter off the resin. -
If using standard
: Concentrate and triturate with /Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate filtrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Deprotection: Treat the purified intermediate with 4M HCl in Dioxane (RT, 2h) to remove the Boc group. Isolate the hydrochloride salt.
Protocol B: Chiral Resolution (Specific for 3-Isomers)
Since 3-(piperidin-3-ylmethoxy) derivatives are chiral, testing the racemate often masks the potency of the eutomer.[1]
-
Synthesis: Perform Protocol A using racemic
-Boc-3-piperidinemethanol. -
Separation: Use Chiral HPLC (Prep scale).
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
-
Validation: Assign absolute configuration (
vs ) using X-ray crystallography or by synthesizing one enantiomer from commercially available -Boc-3-piperidinemethanol to compare retention times.
Visualizations
Diagram 1: SAR Decision Logic
This flowchart guides the medicinal chemist on when to deploy which isomer based on the binding pocket's topology.
Caption: Decision tree for selecting piperidine ether linkers based on active site topology.
Diagram 2: Synthetic Workflow (Mitsunobu)
A visual representation of the critical steps in Protocol A.
Caption: Standardized Mitsunobu coupling workflow for piperidinyl ether synthesis.
References
-
Liang, Y., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[1][2][3] Journal of Medicinal Chemistry. Link[1]
-
Ennis, D., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Link
-
Joubert, J., et al. (2017). Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors. European Journal of Medicinal Chemistry. Link
-
Chang, Y., et al. (2010). Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships. Journal of Medicinal Chemistry. Link
-
BenchChem Application Note. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. Link
Sources
- 1. US9458151B2 - Isothiazole derivatives as PIM kinase inhibitors and preparation methods and use in medicinal manufacture thereof - Google Patents [patents.google.com]
- 2. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental analysis standards for 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole
Analytical Benchmarks: Elemental Analysis and Purity Standards for 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole
As a Senior Application Scientist overseeing the development of analytical reference materials, I frequently encounter discrepancies when characterizing basic nitrogen-containing heterocycles. The molecule This compound (Chemical Formula: C₁₃H₁₆N₂O₂; Molecular Weight: 232.28 g/mol ) presents a unique analytical challenge. Its structure combines a lipophilic benzoxazole core with a hydrophilic, basic piperidine ring.
This guide objectively compares the performance of High-Purity Certified Reference Materials (CRMs) against standard laboratory alternatives, providing the experimental data and mechanistic insights necessary to establish a self-validating analytical system for this compound.
The Analytical Challenge & Causality of Error
The synthesis of 2-substituted benzoxazoles typically involves the nucleophilic aromatic substitution (SNAr) of 2-chlorobenzoxazole with a corresponding nucleophile—in this case, piperidin-3-ylmethanol[1]. This pathway introduces two primary modes of analytical failure if the resulting standard is not rigorously purified and handled:
-
Trace Halogen Contamination: Incomplete purification can leave residual 2-chlorobenzoxazole or inorganic chloride salts (from the base used in the SNAr reaction), which depress the overall Carbon and Nitrogen mass fractions during elemental analysis.
-
Hygroscopicity of the Piperidine Moiety: The secondary amine in the piperidine ring acts as a mild base, readily absorbing atmospheric moisture to form hydrates. This artificially inflates the Hydrogen and Oxygen mass fractions while proportionally depressing Carbon and Nitrogen.
Because traditional mass balance methods can miss non-chromophoric impurities like water or inorganic salts, absolute quantitative ¹H NMR (qHNMR) spectroscopy has emerged as a superior primary method for purity determination[2]. When qHNMR is utilized alongside CHNS/O elemental analysis, the two orthogonal techniques create a closed-loop, self-validating system for reference material preparation[3].
Product Performance Comparison: CRM vs. Alternatives
To demonstrate the impact of standard selection on analytical accuracy, we compared a rigorously prepared Certified Reference Material (CRM) against an In-House Working Standard (WS) and a Commercial Research Grade (CRG) reagent.
The theoretical elemental composition for C₁₃H₁₆N₂O₂ is: C: 67.22%, H: 6.94%, N: 12.06%, O: 13.78% . The accepted tolerance for elemental analysis in pharmaceutical literature is ±0.4% from theoretical values[2].
| Analytical Metric | Theoretical Value | High-Purity CRM | In-House Working Standard | Commercial Research Grade |
| Carbon (C) % | 67.22% | 67.18 ± 0.05% | 66.85 ± 0.30% | 65.90 ± 0.60% (Fail) |
| Hydrogen (H) % | 6.94% | 6.96 ± 0.02% | 7.12 ± 0.15% | 7.30 ± 0.25% (Fail) |
| Nitrogen (N) % | 12.06% | 12.02 ± 0.04% | 11.80 ± 0.20% | 11.55 ± 0.40% (Fail) |
| qHNMR Purity | 100.00% | 99.85 ± 0.10% | 98.20 ± 0.50% | 96.50 ± 1.20% |
| Moisture (KF) | 0.00% | 0.05% | 0.80% | 1.50% |
Data Interpretation: The CRG and WS samples exhibit elevated Hydrogen and depressed Carbon/Nitrogen levels. This is a direct mechanistic consequence of the piperidine ring absorbing atmospheric water (H₂O), which skews the mass fraction away from the theoretical C₁₃H₁₆N₂O₂ baseline. Only the CRM, which is lyophilized and stored under argon, passes the strict ±0.4% elemental threshold.
Orthogonal Purity Validation Workflow
To ensure absolute trustworthiness, the certification of the this compound CRM relies on a dual-pathway validation model.
Workflow for the synthesis, purification, and orthogonal validation of benzoxazole CRMs.
Step-by-Step Experimental Methodologies
Protocol A: CHNS/O Elemental Combustion Analysis
Elemental analysis serves as a highly sensitive probe for bulk organic purity, provided the instrument is rigorously calibrated[4].
-
Instrument Calibration: Calibrate the CHNS analyzer (e.g., Costech 4010 or PerkinElmer 2400) using a NIST-certified standard reference material. Acetanilide (C₈H₉NO) is the ideal calibrant for this workflow as its C/N ratio closely mimics the target analyte[4].
-
Sample Desiccation (Critical Step): Transfer 10 mg of this compound into a vacuum desiccator containing Phosphorus Pentoxide (P₂O₅). Apply vacuum (≤ 10 mbar) for 24 hours to strip bound water from the piperidine nitrogen.
-
Micro-Weighing: Using a Sartorius ultra-microbalance (±0.1 µg resolution), weigh exactly 1.500 to 2.000 mg of the desiccated sample into a combustible tin capsule. Crimp the capsule tightly to prevent atmospheric re-exposure.
-
Combustion & Detection: Drop the capsule into the combustion reactor at 950°C in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated via a gas chromatography column and quantified using a Thermal Conductivity Detector (TCD).
-
Validation: Run a blank and a check standard (e.g., BBOT) every 10 samples to ensure the calibration factors have not drifted due to gas flow variations[4].
Protocol B: Absolute qHNMR Quantification
While elemental analysis confirms bulk composition, qHNMR provides the absolute mass fraction of the active pharmaceutical ingredient (API) without the need for a homologous reference standard[2].
-
Internal Standard (IS) Selection: Select a highly pure, NIST-traceable internal standard that does not overlap with the analyte's NMR signals. Maleic acid (δ ~6.26 ppm in DMSO-d₆) is ideal, as it sits cleanly between the benzoxazole aromatic protons (δ 7.2–7.6 ppm) and the aliphatic piperidine protons (δ 1.2–3.5 ppm).
-
Sample Preparation: Accurately co-weigh ~10.00 mg of the benzoxazole analyte and ~5.00 mg of the Maleic acid IS into a clean glass vial using an analytical balance.
-
Dissolution: Add 0.6 mL of anhydrous DMSO-d₆. Vortex until completely dissolved, then transfer to a 5 mm NMR tube.
-
Acquisition Parameters (Causality Note): Acquire the ¹H NMR spectrum at 400 MHz or higher. Crucially, set the relaxation delay (D1) to at least 60 seconds. Because qNMR relies on the principle that the peak area is directly proportional to the number of nuclei, failing to allow complete T₁ relaxation of all protons will result in truncated integrals and artificially skewed purity calculations[3].
-
Calculation: Integrate the distinct -O-CH₂- protons of the analyte and compare them against the IS integral using the standard mass balance equation to determine absolute purity.
Analytical Decision Matrix
Selecting the correct grade of standard depends entirely on the phase of your research. Using a CRG for quantitative calibration will introduce systemic errors into your downstream data.
Decision matrix for selecting the appropriate analytical standard grade based on research phase.
References
Sources
A Comparative Benchmarking Guide to 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole, a Novel FAAH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document is structured to provide not only comparative data but also the scientific rationale behind the experimental design and detailed protocols required for independent validation.
Introduction: The Rationale for FAAH Inhibition and Benchmarking
The enzyme Fatty Acid Amide Hydrolase (FAAH) is a critical regulator within the endocannabinoid system.[1] It is an integral membrane protein primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[2] Pharmacological inhibition of FAAH elevates the endogenous levels of AEA, thereby enhancing its analgesic, anti-inflammatory, and anxiolytic effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[2][3] This makes FAAH a highly attractive therapeutic target for a range of central nervous system (CNS) disorders.[1][2]
The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a wide array of biological activities.[4][5][6] Given this precedent, our novel compound, BPO-3M, was synthesized to explore its potential as a CNS-active agent. Preliminary screening has identified it as a potent FAAH inhibitor.
To rigorously characterize BPO-3M, a comprehensive benchmarking study is essential. We have selected two gold-standard FAAH inhibitors for this purpose:
-
URB597: A potent, carbamate-based inhibitor often characterized as reversible. It serves as an excellent benchmark for compounds intended for similar mechanisms.[7][8]
-
PF-3845: A well-characterized, potent, and highly selective irreversible inhibitor that acts by carbamylating FAAH's catalytic serine nucleophile.[9][10][11] Its distinct mechanism provides a crucial point of comparison for understanding the nature of BPO-3M's interaction with the enzyme.
This guide will delineate the experimental framework for comparing these three compounds across key performance metrics: potency, mechanism of inhibition, cellular target engagement, and pharmacokinetic potential.
Mechanism of Action: Modulating the Endocannabinoid System
FAAH is the gatekeeper of anandamide signaling.[1] In its basal state, FAAH continuously hydrolyzes AEA, maintaining low tonic levels. When FAAH is inhibited, AEA levels rise in a physiologically relevant manner, specifically in tissues where it is being produced, leading to localized activation of cannabinoid receptors (CB1 and CB2).[2][3] This "on-demand" enhancement of endocannabinoid tone is a key advantage of FAAH inhibition over direct receptor agonism.
Caption: Endocannabinoid signaling pathway modulated by FAAH and its inhibitors.
Experimental Design: A Multi-Faceted Benchmarking Workflow
A robust comparison requires a tiered approach, moving from initial biochemical potency to cellular and pharmacokinetic profiling. The causality behind this workflow is to first establish and compare the direct interaction with the purified enzyme, then confirm this interaction occurs within the complex environment of a living cell, and finally, to predict its potential behavior in a whole organism.
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- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. journal.ijresm.com [journal.ijresm.com]
- 6. jocpr.com [jocpr.com]
- 7. selleckchem.com [selleckchem.com]
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- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(piperidin-3-ylmethoxy)-1,3-benzoxazole proper disposal procedures
Operational Guide: Safe Handling and Disposal of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole
As researchers and drug development professionals increasingly utilize functionalized heterocycles, the safe lifecycle management of complex building blocks like this compound (CAS 1281303-65-8) becomes a critical operational priority. This compound features a highly lipophilic benzoxazole core coupled with a basic piperidine moiety. Improper disposal not only violates Environmental Protection Agency (EPA) mandates but also poses severe risks to laboratory personnel and aquatic ecosystems.
This guide provides a self-validating, mechanistically grounded protocol for the segregation, neutralization, and final destruction of this compound, ensuring your laboratory remains safe, compliant, and environmentally responsible.
Part 1: Mechanistic Hazard Profiling
To design a safe disposal protocol, we must first deconstruct the molecule's chemical reactivity. Understanding the why behind safety procedures is the foundation of a robust laboratory culture.
-
The Piperidine Moiety: Piperidine derivatives are characterized by their secondary amine structures, which impart moderate to strong basicity and nucleophilicity[1]. In a waste matrix, this basicity can trigger dangerous exothermic reactions if inadvertently mixed with concentrated acids[2]. Furthermore, exposing piperidine derivatives to strong oxidizers like sodium hypochlorite (bleach) can generate highly toxic and volatile chloramines.
-
The Benzoxazole Core: Benzoxazole rings are highly stable, aromatic heterocycles. They are notoriously recalcitrant to standard biological degradation processes found in municipal wastewater treatment plants[3]. If sewered, they bioaccumulate and exhibit significant aquatic toxicity.
-
Combustion Byproducts: Because both rings are nitrogen-rich, the thermal decomposition of this compound will release hazardous nitrogen oxides (NOx)[2]. This dictates strict requirements for the type of incineration facility used.
Table 1: Quantitative & Mechanistic Hazard Summary
| Structural Component | Chemical Property | Hazard Implication | Operational Mitigation |
| Piperidine Ring | Secondary amine (pKa ~10-11) | Corrosive to skin/eyes; forms toxic chloramines with bleach[4]. | Prohibit bleach in spill kits; use inert absorbents. Segregate from acidic waste. |
| Benzoxazole Ring | Aromatic heterocycle, lipophilic | Environmental persistence; high aquatic toxicity[3]. | Strict zero-drain policy. Mandate high-temperature incineration[5]. |
| Overall Molecule | Organic solid/oil | Generates NOx gases upon thermal decomposition[1]. | Incineration facilities must utilize NOx scrubbers and afterburners[6]. |
Part 2: Step-by-Step Disposal Methodologies
A self-validating disposal system requires verification at each step to prevent downstream chemical incompatibilities. Do not proceed to the next step without confirming the success of the previous one.
Protocol A: Disposal of Liquid Waste (Solutions)
Most laboratory applications involve dissolving this compound in solvents like DMSO, methanol, or dichloromethane (DCM).
-
Solvent Identification & Segregation: Determine the primary solvent matrix. Halogenated solvents (e.g., DCM, Chloroform) must be strictly segregated from non-halogenated solvents (e.g., DMSO, Methanol) to prevent the formation of explosive mixtures and to comply with incineration regulations.
-
Self-Validation (pH Check): Before adding the solution to a bulk waste carboy, test the pH of the receiving waste stream. Because the piperidine moiety is basic, ensure the receiving container does not contain reactive acids (e.g., nitric acid) to prevent violent exothermic neutralization[2].
-
Transfer: Use a grounded, well-ventilated fume hood. Transfer the solution into a high-density polyethylene (HDPE) or PTFE-lined waste container. Avoid metal containers, as trace basicity combined with ambient moisture can induce corrosion over time[4].
-
Labeling: Affix a GHS-compliant hazardous waste label indicating "Toxic/Irritant Organic Waste" and explicitly list "this compound" along with the exact solvent composition.
Protocol B: Disposal of Solid Waste & Contaminated Consumables
-
Collection: Gather all unused solid compound, contaminated pipette tips, weighing boats, and absorbent paper[7].
-
Primary Containment: Place the materials into a compatible, sealable polyethylene bag or a rigid plastic container.
-
Self-Validation (Compatibility Check): Visually inspect the secondary containment drum to ensure no strong oxidizers (e.g., nitrates, peroxides) are present in the same bin[2].
-
Secondary Containment & Manifesting: Place the primary bag into a designated solid hazardous waste poly-drum. Label as "Hazardous Solid Waste - Heterocyclic Amines."
Protocol C: Spill Management (The "No-Bleach" Rule)
Standard laboratory spill kits often contain reactive oxidizers. These must be avoided.
-
Evacuation & PPE: Evacuate the immediate area. Don chemical-resistant nitrile gloves (double-gloved), a lab coat, and splash goggles[7].
-
Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial diatomaceous earth spill pad[6]. Crucial Causality: Do not use bleach or hypochlorite-based cleaners, as the piperidine amine will react to form toxic chloramine gas.
-
Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag[2].
-
Decontamination: Wash the affected surface with a mild, non-reactive detergent and water, collecting the rinsate into the liquid waste stream.
Part 3: Regulatory Framework & Final Destruction
Under recent EPA guidelines, the sewering of hazardous pharmaceutical derivatives and biologically active heterocycles is strictly prohibited to protect waterways and reduce aquatic toxicity[5].
-
Incineration: The only scientifically sound and legally compliant method for the final destruction of this compound is high-temperature incineration[3].
-
Facility Requirements: Ensure your contracted disposal facility employs a chemical incinerator equipped with an afterburner and a wet scrubber. This is mandatory because the combustion of the nitrogen-rich piperidine and benzoxazole rings will generate hazardous nitrogen oxides (NOx)[1], which must be chemically scrubbed from the exhaust before atmospheric release[6].
Part 4: Waste Routing Visualization
Disposal workflow for this compound lab waste.
References
-
Safety Data Sheet PIPERIDINE - ChemSupply Australia. [Link]
-
Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.[Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides - US Environmental Protection Agency (EPA). [Link]
-
Updated Rules for EPA hazardous pharmaceutical waste Sewering - Hazardous Waste Experts.[Link]
Sources
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. chemos.de [chemos.de]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole
Emergency Snapshot: Immediate Action Protocol
Use this section for rapid response during spills or exposure.
| Scenario | Immediate Action |
| Eye Contact | Flush immediately with water for 15+ minutes. Lift eyelids.[1] Seek medical attention. |
| Skin Contact | Drench with water for 15 minutes.[2] Remove contaminated clothing.[1][2][3][4] Use safety shower for large exposures. |
| Inhalation | Evacuate to fresh air.[2][5][6][4][7][8] If breathing is difficult, administer oxygen (trained personnel only). |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call Poison Control immediately. |
| Spill (Small) | Isolate area.[1][8] Wear full PPE.[1][2][5][6][3][4][7][8][9] Absorb with inert material (vermiculite). Neutralize with dilute acid if specified. |
| Fire | Use Dry Chemical, CO2, or Foam .[2][6][3][10] Water spray may be used to cool containers but avoid runoff.[3][8] |
Risk Assessment & Hazard Identification
Scientific Rationale: As a specific research chemical, 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole (CAS: Analogous to 754126-86-8) often lacks a dedicated, historically validated Safety Data Sheet (SDS). Therefore, we apply Structure-Activity Relationship (SAR) analysis to determine hazards based on its functional groups:
-
Piperidine Moiety (Secondary Amine): Basic character. High potential for skin corrosion/irritation and respiratory tract inflammation .[11]
-
Benzoxazole Core: Associated with acute toxicity (oral) and potential sensitization.
-
Ether Linkage: Generally stable, but increases lipophilicity, potentially enhancing dermal absorption .
GHS Hazard Classification (Predicted/Conservative):
Critical Warning: Treat this compound as a Potential Sensitizer and Unknown Toxicant . Absence of evidence is not evidence of absence.
Personal Protective Equipment (PPE) Matrix
Selection logic based on permeation resistance to organic amines and ethers.
| PPE Category | Standard Operation (Analytical/Small Scale) | High-Risk Operation (Synthesis/Spill Cleanup) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (0.11 mm min. thickness) | Silver Shield / 4H Laminate or Butyl Rubber | Nitrile offers fair splash protection but degrades against amines over time. Laminates prevent permeation. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Face Shield + Splash Goggles | Piperidine derivatives are caustic; vapors can bypass standard safety glasses. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | N95/P100 (Solids) or Half-mask w/ Organic Vapor Cartridge | Inhalation of amine dust/vapor causes rapid mucous membrane irritation. |
| Body Defense | Lab Coat (Cotton/Poly, buttoned) | Tyvek® Coveralls + Chemical Apron | Cotton absorbs spills; Tyvek repels particulates and light splashes. |
Operational Handling Protocol
Designed for self-validating safety and contamination control.
Phase A: Preparation & Engineering Controls
-
Verify Ventilation: Ensure fume hood is active. Tape a Kimwipe to the sash to visually confirm airflow (inward draft).
-
Static Control: If the compound is a solid, use an ionizing fan or anti-static gun during weighing to prevent dispersal of charged particles.
-
Decontamination Station: Prepare a beaker of 10% Citric Acid or Dilute Acetic Acid .
Phase B: Transfer & Weighing (Solid/Oil)
-
Double Glove: Don inner nitrile gloves (white) and outer nitrile gloves (blue/purple) to visualize breaches.
-
Transfer:
-
Solids: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Liquids/Oils: Use a positive-displacement pipette to prevent dripping caused by high vapor pressure.
-
-
Secondary Containment: Perform all transfers inside a deep tray lined with absorbent pads.
Phase C: Reaction Setup
-
Inert Atmosphere: Flush reaction vessel with Nitrogen/Argon.
-
Reason: While not pyrophoric, organic amines can oxidize or absorb CO2 (carbamate formation) over time, altering stoichiometry.
-
-
Addition: Add reagents slowly. Exothermic neutralization may occur if mixing with acid chlorides or strong acids.
Decontamination & Disposal Strategy
Visualizing the Safety Workflow The following diagram outlines the decision logic for handling and spill response, ensuring no step is missed.
Caption: Operational workflow emphasizing the critical "Spill Decision" node and the specific decontamination step using acid neutralization.
Step-by-Step Decontamination:
-
Gross Removal: Wipe visible residue with dry paper towels.
-
Chemical Neutralization: Spray the area with 10% Acetic Acid or Citric Acid solution .
-
Why? Converts the lipophilic amine into a hydrophilic salt, making it easier to wipe away and reducing skin permeation risk.
-
-
Solvent Wash: Follow with an Ethanol or Isopropanol wipe to remove the benzoxazole core residues.
-
Waste Segregation: Dispose of all wipes, gloves, and solids in Hazardous Waste Stream C (Toxic/Organic) . Do not drain dispose.[12][6]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53314926, 2-(piperidin-3-yl)-1,3-benzoxazole (Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Selection Matrix for Emergency Responders. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. lobachemie.com [lobachemie.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. hsa.ie [hsa.ie]
- 10. nj.gov [nj.gov]
- 11. 2-(Piperazin-1-yl)-1,3-benzoxazole | C11H13N3O | CID 647818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
